molecular formula C24H22FN3O2 B15610272 BAL-0028

BAL-0028

Cat. No.: B15610272
M. Wt: 403.4 g/mol
InChI Key: VTZLXMQBXAOBJF-UHFFFAOYSA-N
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Description

BAL-0028 is a useful research compound. Its molecular formula is C24H22FN3O2 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

3-ethoxy-4-(3-fluorophenyl)-N-(1H-indazol-7-ylmethyl)-N-methylbenzamide

InChI

InChI=1S/C24H22FN3O2/c1-3-30-22-13-17(10-11-21(22)16-6-5-9-20(25)12-16)24(29)28(2)15-19-8-4-7-18-14-26-27-23(18)19/h4-14H,3,15H2,1-2H3,(H,26,27)

InChI Key

VTZLXMQBXAOBJF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BAL-0028 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of BAL-0028, a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective small molecule inhibitor of the human NLRP3 inflammasome, a key mediator of innate immunity and inflammation.[1][2][3] Its mechanism of action is distinct from previously characterized NLRP3 inhibitors like MCC950, offering a new modality for therapeutic intervention in a range of inflammatory diseases.[2][3] this compound directly binds to the NACHT domain of NLRP3, preventing its oligomerization and subsequent activation of downstream inflammatory signaling.[1][4] Notably, it exhibits high specificity for primate NLRP3 and demonstrates superior potency against certain disease-associated NLRP3 mutations compared to MCC950.[1][5]

Core Mechanism of Action

This compound exerts its inhibitory effect through a novel binding modality to the NLRP3 protein. Unlike the well-characterized inhibitor MCC950, this compound does not inhibit the ATPase activity of NLRP3, indicating a distinct binding site within the NACHT domain.[1] The binding of this compound to the NACHT domain stabilizes the protein and prevents the conformational changes required for NLRP3 oligomerization, a critical step in the assembly of the inflammasome complex.[1][4] By blocking oligomerization, this compound effectively halts the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as pyroptotic cell death.[1][5]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

BAL_0028_Mechanism_of_Action cluster_upstream Upstream Activation Signals cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP, MSU) NFkB NF-κB Activation PAMPs_DAMPs->NFkB NLRP3_proIL1b_expression Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1b_expression NLRP3_inactive Inactive NLRP3 NLRP3_proIL1b_expression->NLRP3_inactive pro_IL1b Pro-IL-1β NLRP3_proIL1b_expression->pro_IL1b NLRP3_active Active NLRP3 Monomer NLRP3_inactive->NLRP3_active Activation Signal NLRP3_oligomer NLRP3 Oligomer (Inflammasome Assembly) NLRP3_active->NLRP3_oligomer ASC_speck ASC Speck Formation NLRP3_oligomer->ASC_speck BAL0028 This compound BAL0028->NLRP3_active Binds to NACHT domain, prevents oligomerization pro_caspase1 Pro-Caspase-1 ASC_speck->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 Autocatalysis caspase1->pro_IL1b Cleavage pyroptosis Pyroptosis caspase1->pyroptosis IL1b Mature IL-1β Release pro_IL1b->IL1b

Caption: Signaling pathway of NLRP3 inflammasome activation and the inhibitory point of this compound.

Quantitative Data

The inhibitory potency and binding affinity of this compound have been characterized in various cellular and biochemical assays.

Table 1: In Vitro Inhibitory Potency of this compound
Cell TypeActivatorReadoutIC50 (nM)Reference
THP-1 macrophagesLPS + NigericinIL-1β release25[6][7][8]
THP-1 macrophagesLPS + NigericinIL-1β release57.5[4][9]
THP-1 macrophagesATPIL-1β releaseNanomolar range[3]
THP-1 macrophagesMSUIL-1β releaseNanomolar range[3]
Primary human monocytesNigericinIL-1β releaseNanomolar range[9]
iPSC-derived microgliaNigericinIL-1β releaseNanomolar range[9]
Human monocyte-derived macrophages (HMDM)NigericinIL-1β releaseNanomolar range[9]
iPSC-derived macrophages (iMacs)NigericinIL-1β releaseNanomolar range[9]
Humanized NLRP3 mouse cellsLPS + NigericinIL-1β release14.7[9]
Table 2: Binding Affinity of this compound to NLRP3
AssayTarget DomainKD (nM)Reference
Biochemical AssayNACHT104-123[6][7][8][10]
Binding AssayNACHT96[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the findings on this compound's mechanism of action.

NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
  • Cell Culture and Differentiation: Human THP-1 monocytic cells are cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[4]

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 90 minutes).[7]

  • NLRP3 Activation: The NLRP3 inflammasome is activated using a canonical agonist such as nigericin, ATP, or monosodium urate (MSU) crystals.[3][4]

  • Supernatant Collection and Analysis: Cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the log of the this compound concentration.

Biochemical Binding Assay (Drug Affinity Responsive Target Stability - DARTS)
  • Protein Preparation: Recombinant human NLRP3 NACHT domain is purified.

  • Inhibitor Binding: The purified NACHT domain is incubated with this compound or a vehicle control.

  • Protease Digestion: The protein-inhibitor mixture is subjected to limited proteolysis using a protease such as thermolysin. The binding of this compound is expected to stabilize the protein, making it less susceptible to digestion.

  • SDS-PAGE and Western Blotting: The digested samples are resolved by SDS-PAGE and visualized by Western blotting using an anti-NLRP3 antibody. Increased intact protein in the presence of this compound indicates binding.

  • Thermal Shift Assay (TSA): The melting temperature (Tm) of the NLRP3 NACHT domain is measured in the presence and absence of this compound. An increase in Tm upon addition of the compound confirms direct binding and stabilization.[9]

ASC Speck Formation Assay
  • Cell Line: A human cell line, such as THP-1, is engineered to express a fluorescently tagged apoptosis-associated speck-like protein containing a CARD (ASC), for example, ASC-mCherry.

  • Cell Treatment: The cells are primed with LPS and then treated with this compound or a vehicle control.

  • NLRP3 Activation: NLRP3 is activated with an appropriate stimulus.

  • Fluorescence Microscopy: The formation of large, perinuclear fluorescent specks (ASC specks), which indicates NLRP3 oligomerization and inflammasome assembly, is visualized and quantified using fluorescence microscopy.[1]

  • Quantification: The percentage of cells with ASC specks is determined in treated versus untreated cells to assess the inhibitory effect of this compound on inflammasome assembly.

Visualizations

Experimental Workflow for NLRP3 Inhibition Assay

NLRP3_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Activation cluster_analysis Analysis start Start: THP-1 Monocytes differentiate Differentiate with PMA start->differentiate prime Prime with LPS differentiate->prime treat Pre-treat with this compound prime->treat activate Activate with Nigericin/ATP/MSU treat->activate collect Collect Supernatant activate->collect elisa Quantify IL-1β (ELISA) collect->elisa calculate Calculate IC50 elisa->calculate end Inhibitory Potency of this compound calculate->end End Result

Caption: Workflow for determining the in vitro inhibitory potency of this compound.

Logical Relationship of this compound's Selectivity

BAL0028_Selectivity cluster_inflammasomes Inflammasome Specificity cluster_species Species Selectivity BAL0028 This compound NLRP3 NLRP3 BAL0028->NLRP3 Inhibits AIM2 AIM2 BAL0028->AIM2 No significant inhibition (<10 µM) NLRC4 NLRC4 BAL0028->NLRC4 No significant inhibition (<10 µM) NLRP1 NLRP1 BAL0028->NLRP1 No inhibition Primate Primate (Human, Monkey) BAL0028->Primate Potent Inhibition Rodent Rodent (Mouse, Rat) BAL0028->Rodent Poor Inhibition Other Other Mammals (Dog, Rabbit) BAL0028->Other No Inhibition

Caption: Specificity profile of this compound for different inflammasomes and species.

Conclusion

This compound represents a significant advancement in the development of NLRP3 inflammasome inhibitors. Its novel mechanism of action, involving the inhibition of NLRP3 oligomerization without affecting ATPase activity, distinguishes it from other known inhibitors.[1] The high potency and selectivity for human NLRP3, coupled with its efficacy against disease-relevant mutations, underscore its therapeutic potential for a wide range of inflammatory conditions.[1][2][3] Further preclinical and clinical investigation of this compound and its derivatives, such as BAL-0598, is warranted to fully elucidate their therapeutic utility.[2][4]

References

BAL-0028: A Technical Whitepaper on the Discovery and Development of a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAL-0028 is a novel, potent, and selective small molecule inhibitor of the human NLRP3 inflammasome, a key mediator of innate immunity and a driver of inflammation in numerous diseases.[1][2][3] Discovered through a DNA-encoded library (DEL) screen, this compound represents a new class of indazole-based NLRP3 inhibitors with a distinct mechanism of action.[4][5] It binds directly to the NACHT domain of the NLRP3 protein at a site separate from that of the well-characterized inhibitor MCC950.[1][2][6][7] This unique binding modality allows this compound to effectively inhibit NLRP3 activation, subsequent pro-inflammatory cytokine release (IL-1β and IL-18), and pyroptotic cell death.[2][4] Notably, this compound exhibits high specificity for human and primate NLRP3, with poor activity against rodent orthologs, highlighting the importance of using human-based systems in its evaluation.[1][2][5][7] Furthermore, this compound and its derivatives have demonstrated efficacy in inhibiting hyperactive NLRP3 mutations associated with autoinflammatory diseases, in some cases more potently than MCC950.[1][3][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for scientific evaluation.

Discovery and Lead Identification

This compound was identified from a screening of DNA-encoded libraries (DEL) against a recombinant human NLRP3 protein construct.[4][5][8] This high-throughput screening methodology enabled the exploration of a vast chemical space, leading to the identification of a novel indazole series of high-affinity, reversible inhibitors of NLRP3 activation.[4] this compound (also referred to as compound 3 in some publications) emerged as a potent lead compound directly from this screen.[4]

Logical Flow of Discovery

BAL0028_Discovery cluster_0 Screening Phase cluster_1 Lead Identification DEL_Screen DNA-Encoded Library Screen (>500 billion compounds) Hit_Series Identification of Indazole Small Molecule Binders DEL_Screen->Hit_Series Yields Target Recombinant Human NLRP3 Protein (Lacking PYD) Target->DEL_Screen Screened Against Lead_Compound This compound (Compound 3) Identified as High-Affinity Lead Hit_Series->Lead_Compound Leads to Characterization Further Characterization in Cell-Based Assays Lead_Compound->Characterization

Caption: Discovery workflow for this compound.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.

Binding Site and Modality

Biochemical and cellular analyses have demonstrated that this compound binds to the NACHT domain of NLRP3.[1][2][4][6][7] Surface Plasmon Resonance (SPR) studies confirmed tight binding to this domain.[4] Crucially, this compound's binding site is distinct from that of MCC950, another well-known NLRP3 inhibitor.[1][2][5][6][7] This is supported by competition assays showing that this compound can further stabilize the NACHT domain even when it is pre-bound with MCC950.[8] Unlike MCC950, this compound does not inhibit the ATPase activity of NLRP3, indicating a different inhibitory mechanism.[6][8]

Downstream Effects

By binding to the NACHT domain, this compound effectively prevents the oligomerization of NLRP3, a critical upstream event for inflammasome activation.[6] This blockade prevents the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and subsequent activation of Caspase-1.[6] The inhibition of Caspase-1 activation ultimately blocks the processing and release of the pro-inflammatory cytokines IL-1β and IL-18, and prevents pyroptosis, a lytic form of cell death.[2][4]

Signaling Pathway of NLRP3 Inhibition by this compound

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Inflammatory Outcomes PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP, MSU) NLRP3_Inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_Inactive Signal NLRP3_Active NLRP3 Oligomerization NLRP3_Inactive->NLRP3_Active ASC ASC Recruitment NLRP3_Active->ASC Casp1 Pro-Caspase-1 -> Caspase-1 ASC->Casp1 IL1b Pro-IL-1β -> IL-1β Release Casp1->IL1b GSDMD Gasdermin D -> Pyroptosis Casp1->GSDMD BAL0028 This compound BAL0028->NLRP3_Inactive Binds to NACHT Domain

Caption: this compound inhibits NLRP3 oligomerization.

Quantitative Data Summary

The potency and binding affinity of this compound have been quantified across various assays and cell types.

Table 1: In Vitro Potency (IC50) of this compound
Cell Type / AssayStimulusMeasured EndpointThis compound IC50 (nM)MCC950 IC50 (nM)Reference
PMA-differentiated THP-1NigericinIL-1β Release57.514.3[9]
PMA-differentiated THP-1ATPIL-1β ReleaseNanomolar RangeN/A[8]
PMA-differentiated THP-1MSUIL-1β ReleaseNanomolar RangeN/A[8]
Human Primary MonocytesNigericinIL-1β ReleasePotent InhibitionPotent Inhibition[8]
iPSC-derived MicrogliaNigericinIL-1β ReleaseEquipotent to MCC950Equipotent to this compound[8]
HMDMNigericinIL-1β ReleaseNanomolar RangeN/A[8]
iMacsNigericinIL-1β ReleaseNanomolar RangeN/A[8]
General NLRP3 ActivationN/ANLRP3 Activation25N/A[10]
Humanized NLRP3 129S6 BMDMLPS + NigericinIL-1β Release14.7Potent[8]

HMDM: Human Monocyte-Derived Macrophages; iMacs: iPSC-Derived Macrophages; BMDM: Bone Marrow-Derived Macrophages.

Table 2: Binding Affinity (KD) of this compound
Assay MethodProtein ConstructBinding Affinity (KD)Reference
Surface Plasmon Resonance (SPR)NLRP3 NACHT Domain104-123 nM[4][8][10]
Binding AssaysNLRP3 NACHT Domain96 nM[9]
Table 3: Species Selectivity
SpeciesCell TypeThis compound ActivityReference
HumanMyeloid CellsPotent Inhibitor [1][8]
African Green MonkeyMyeloid CellsPotent Inhibitor [8]
Cynomolgus MonkeyMyeloid CellsPotent Inhibitor [8]
MouseJ774A.1, BMDMPoor/No Inhibition (>6 µM)[1][8]
RatN/ANo Inhibition[9]
DogN/ANo Inhibition[9]
RabbitN/ANo Inhibition[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.

THP-1 Cell-Based IL-1β Release Assay

This assay is a foundational method for evaluating NLRP3 inhibitor potency in a human monocytic cell line.

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in appropriate growth media. For differentiation into a macrophage-like state, cells are treated with Phorbol 12-myristate 13-acetate (PMA).

  • Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as nigericin, ATP, or monosodium urate (MSU) crystals.[8][9]

  • Endpoint Measurement: After incubation, the cell culture supernatant is collected. The concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: IC50 values are calculated by plotting the dose-response curve of IL-1β inhibition.

Experimental Workflow: THP-1 Assay

THP1_Workflow Start Differentiate Differentiate THP-1 Cells (PMA) Start->Differentiate Prime Prime with LPS Differentiate->Prime Treat Treat with this compound Prime->Treat Activate Activate with Nigericin/ATP/MSU Treat->Activate Incubate Incubate Activate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify IL-1β (ELISA) Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

Caption: Workflow for assessing this compound potency.

In Vivo Peritonitis Model

To assess in vivo efficacy, a derivative of this compound, named BAL-0598 (developed due to high plasma protein binding of the parent compound), was tested in a mouse model of peritonitis.[8] This model utilizes mice expressing humanized NLRP3 to overcome the species selectivity of the compound.[1][2][5]

  • Animal Model: Humanized NLRP3 mice (e.g., 129S6 background) are used.[1][8]

  • Dosing: Mice are orally administered with BAL-0598 or a vehicle control.

  • Induction of Peritonitis: An inflammatory challenge, such as an intraperitoneal injection of MSU crystals, is administered to induce NLRP3-dependent inflammation in the peritoneal cavity.

  • Sample Collection: At a defined time point post-challenge, peritoneal lavage fluid (PLF) and plasma samples are collected.

  • Cytokine Measurement: The concentration of IL-1β in the PLF is measured by ELISA to determine the extent of local inflammation.

  • Pharmacokinetic Analysis: Plasma concentrations of the compound are measured to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Selectivity and Preclinical Development

Inflammasome Selectivity

This compound demonstrates high selectivity for the NLRP3 inflammasome. At concentrations effective for NLRP3 inhibition (below 10 µM), it does not significantly inhibit other inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[8][9] This specificity is critical for minimizing off-target effects.

Activity on Disease-Associated Mutants

A significant finding is the potent activity of this compound and its derivative BAL-0598 against hyperactive NLRP3 mutations associated with autoinflammatory diseases (NLRP3-AID).[1][3] For several pathogenic mutations, these compounds were more effective inhibitors than MCC950, suggesting they may offer a therapeutic advantage for patients who do not respond to MCC950-derived molecules.[3][6]

Development of BAL-0598 for In Vivo Studies

Due to very high mouse plasma protein binding (~99.9%) of this compound, which makes it suboptimal for in vivo studies, the analogue BAL-0598 was developed.[8] BAL-0598 has a comparable NLRP3 inhibition profile and was used to demonstrate in vivo proof-of-concept, showing dose-dependent blockade of IL-1β release in the peritonitis model.[1][3][5][8]

Conclusion

This compound is a pioneering NLRP3 inhibitor discovered through advanced screening techniques. Its novel binding site on the NACHT domain and distinct mechanism of action differentiate it from other known inhibitors. The compound's high potency and selectivity for primate NLRP3, coupled with its efficacy against disease-relevant mutations, underscore its potential as a therapeutic agent for a wide range of inflammatory diseases. The development of the analog BAL-0598 has successfully translated the potent in vitro activity to an in vivo setting, providing a strong foundation for future clinical development. Further structural biology studies to precisely identify the binding site will continue to inform the development of this promising new class of anti-inflammatory drugs.[8]

References

The Species Selectivity of BAL-0028: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAL-0028 is a novel, potent inhibitor of the NLRP3 inflammasome, a key mediator of inflammation implicated in a wide range of diseases. A distinguishing characteristic of this compound is its remarkable species selectivity. This document provides an in-depth technical overview of the species-specific activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks. This compound demonstrates potent, nanomolar-range inhibition of human and non-human primate NLRP3, while exhibiting significantly reduced activity against NLRP3 from other mammalian species such as mouse, rat, dog, and rabbit.[1] This primate-specific activity highlights important structural and functional differences in the NLRP3 protein across species and underscores the necessity of using human-based systems in drug discovery.

Introduction

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of danger signals, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Given its central role in inflammation, NLRP3 is a compelling therapeutic target. This compound emerged from a DNA-encoded library screen as a high-affinity binder to the NLRP3 protein.[2] Unlike the well-characterized NLRP3 inhibitor MCC950, this compound binds to a distinct site on the NACHT domain and does not inhibit NLRP3's ATPase activity.[2] Instead, it is understood to prevent NLRP3 oligomerization, a critical step in inflammasome assembly.[3] This unique mechanism of action is coupled with a pronounced species selectivity, the focus of this guide.

Quantitative Data: Species-Dependent Inhibition of NLRP3

The inhibitory activity of this compound has been quantified across various cell types and species, primarily through measuring the half-maximal inhibitory concentration (IC50) of IL-1β release following NLRP3 activation. The data clearly illustrate the primate-selective profile of this compound.

SpeciesCell TypeActivator(s)This compound IC50MCC950 IC50Reference(s)
Human THP-1 macrophages (PMA-differentiated)LPS + Nigericin57.5 nM14.3 nM[1]
THP-1 macrophages (PMA-differentiated)LPS + ATP~100-200 nM~10-20 nM[4]
THP-1 macrophages (PMA-differentiated)LPS + MSU~200-300 nM~10-20 nM[4]
Primary MonocytesLPS + Nigericin~100-200 nM~10-20 nM[4]
iPSC-derived MicrogliaLPS + NigericinEquipotent to MCC950Equipotent to this compound[4]
Monocyte-derived Macrophages (HMDM)LPS + NigericinNanomolar rangeNot specified[4]
iPSC-derived Macrophages (iMacs)LPS + NigericinNanomolar rangeNot specified[4]
Whole BloodLPS + NigericinEffective, reduced potencyEffective, reduced potency[1]
African Green Monkey PBMCsLPS + NigericinPotent, similar to humanPotent[5]
CD14+ MonocytesLPS + NigericinPotent, similar to humanPotent[5]
Cynomolgus Monkey CD14+ MonocytesLPS + NigericinPotent, similar to humanPotent[5]
Mouse J774A.1 macrophagesLPS + Nigericin>6,000 nM (>6 µM)5.3 nM[1][5]
iBMDM (WT 129S6)LPS + NigericinNo significant inhibitionPotent inhibition[2]
Rat PBMCs (Wistar)LPS + NigericinNo inhibitionPotent inhibition[5]
Dog CD14+ Monocytes (Beagle)LPS + NigericinNo inhibitionPotent inhibition[5]
Rabbit PBMCs (New Zealand White)LPS + NigericinNo inhibitionPotent inhibition[5]

Signaling and Experimental Visualizations

To better understand the context of this compound's activity and the methods used to characterize it, the following diagrams are provided.

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Mechanism of this compound DAMPs Danger Signals (e.g., Nigericin, ATP, MSU) NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Priming Priming Signal (e.g., LPS via TLR4) NFkB NF-κB Activation Priming->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Transcription->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Oligomerization NLRP3 Oligomerization NLRP3_active->Oligomerization ASC_speck ASC Speck Formation Oligomerization->ASC_speck Casp1_act Caspase-1 Activation ASC_speck->Casp1_act IL1b_release IL-1β & IL-18 Release Casp1_act->IL1b_release Pyroptosis Pyroptosis Casp1_act->Pyroptosis BAL0028 This compound BAL0028->Oligomerization Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_primate Primate Cells cluster_nonprimate Non-Primate Cells start Start: Cell Seeding P_Cells Seed Human or N.H. Primate Cells start->P_Cells NP_Cells Seed Mouse, Rat, Dog, or Rabbit Cells start->NP_Cells P_Prime Prime with LPS (e.g., 1 µg/mL, 3-4h) P_Cells->P_Prime P_Inhibit Add this compound (Dose Response) P_Prime->P_Inhibit P_Activate Activate with Nigericin (e.g., 10 µM, 1-2h) P_Inhibit->P_Activate P_Collect Collect Supernatant P_Activate->P_Collect Analysis Measure IL-1β via ELISA P_Collect->Analysis NP_Prime Prime with LPS (e.g., 1 µg/mL, 3-4h) NP_Cells->NP_Prime NP_Inhibit Add this compound (Dose Response) NP_Prime->NP_Inhibit NP_Activate Activate with Nigericin (e.g., 10 µM, 1-2h) NP_Inhibit->NP_Activate NP_Collect Collect Supernatant NP_Activate->NP_Collect NP_Collect->Analysis Result Determine & Compare IC50 Values Analysis->Result

Caption: Experimental workflow for determining the species selectivity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's species selectivity.

IL-1β Release Assay for IC50 Determination

This assay is fundamental for quantifying the inhibitory potency of this compound.

Objective: To measure the dose-dependent inhibition of NLRP3-induced IL-1β secretion by this compound in various cell types.

Materials:

  • Cell lines (e.g., THP-1, J774A.1) or primary cells (PBMCs, HMDMs).

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, Penicillin-Streptomycin).

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (e.g., 100 nM).

  • Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

  • NLRP3 activator (e.g., Nigericin, 5-10 µM; or ATP, 5 mM).

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

  • Human or species-specific IL-1β ELISA kit.

Protocol:

  • Cell Seeding and Differentiation:

    • For adherent cells, seed at a density of 1-2 x 10^5 cells/well in a 96-well plate. For suspension cells like THP-1, seed and differentiate with PMA for 48-72 hours to induce a macrophage-like, adherent phenotype. Allow cells to rest in fresh, PMA-free media for 24 hours.[6]

  • Priming (Signal 1):

    • Remove the culture medium and replace it with fresh medium containing the priming agent. For most cell types, prime with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.[7] This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • After priming, gently remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.[7]

  • Activation (Signal 2):

    • Add the NLRP3 activator (e.g., Nigericin to a final concentration of 10 µM) to each well.

    • Incubate for 1-2 hours at 37°C.[6]

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well for analysis.[7]

  • IL-1β Quantification:

    • Quantify the concentration of IL-1β in the supernatants using a species-specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the IL-1β concentrations to the vehicle-treated control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

ASC Speck Formation Assay

This microscopy-based assay visualizes a key upstream event in inflammasome activation: the oligomerization of the adaptor protein ASC into a large "speck".

Objective: To qualitatively and quantitatively assess the inhibition of ASC speck formation by this compound.

Materials:

  • Cells expressing fluorescently tagged ASC (e.g., THP-1 ASC-GFP) or cells for immunofluorescence.

  • Reagents for cell culture, priming, and activation as in Protocol 4.1.

  • For Immunofluorescence:

    • 4% Paraformaldehyde (PFA) in PBS for fixation.

    • Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA).

    • Primary anti-ASC antibody.

    • Fluorophore-conjugated secondary antibody.

    • DAPI or Hoechst for nuclear staining.

  • Fluorescence microscope or high-content imaging system.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom plates or coverslips suitable for imaging.

    • Perform priming and inhibitor treatment steps as described in Protocol 4.1 (Steps 1-3).

  • Activation:

    • Add the NLRP3 activator (e.g., Nigericin) and incubate for 30-90 minutes at 37°C.[8]

  • Cell Fixation and Staining (for Immunofluorescence):

    • Gently wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.[6]

    • Wash three times with PBS.

    • Permeabilize and block cells for 30-60 minutes.[6]

    • Incubate with primary anti-ASC antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.[6]

    • Wash three times with PBS and mount for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope. In unstimulated cells, ASC fluorescence is diffuse in the cytoplasm and nucleus. In activated cells, it coalesces into a single, bright perinuclear speck.[8]

    • Quantify the results by counting the number of cells with ASC specks as a percentage of the total number of cells (identified by nuclear stain). Compare the percentage of speck-positive cells in this compound-treated samples to the vehicle control.[9]

Target Engagement Assays

While detailed protocols specific to this compound are proprietary, the methodologies used to confirm its binding to the NLRP3 NACHT domain include Drug Affinity Responsive Target Saturation (DARTS) and nano-Differential Scanning Fluorimetry (nanoDSF).

4.3.1. Drug Affinity Responsive Target Saturation (DARTS)

  • Principle: This method is based on the principle that a small molecule binding to a protein can stabilize the protein's structure, making it more resistant to protease digestion.[10]

  • General Protocol:

    • Lysate Preparation: Prepare total protein lysate from a relevant cell line.

    • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control (DMSO).[10]

    • Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a set time. The this compound-bound NLRP3 is expected to be more resistant to digestion than unbound NLRP3.[10]

    • Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blot using an anti-NLRP3 antibody. A higher abundance of full-length NLRP3 in the this compound-treated sample compared to the control indicates target engagement.[11]

4.3.2. Nano-Differential Scanning Fluorimetry (nanoDSF)

  • Principle: This technique measures the thermal stability of a protein by monitoring changes in its intrinsic fluorescence (typically from tryptophan residues) as it is heated. Ligand binding typically increases a protein's melting temperature (Tm).[12]

  • General Protocol:

    • Sample Preparation: A solution of purified recombinant NLRP3 NACHT domain protein is prepared.[12]

    • Incubation: The protein is incubated with this compound, MCC950 (as a comparator), or a vehicle control. In some experiments, the protein is pre-incubated with one compound before the addition of the second to test for synergistic or competitive binding.[12]

    • Thermal Denaturation: The samples are loaded into capillaries and subjected to a precise thermal ramp in a nanoDSF instrument.

    • Data Analysis: The instrument records the fluorescence at different temperatures, and the inflection point of the unfolding transition is calculated as the Tm. An increase in the Tm of NLRP3 in the presence of this compound confirms a stabilizing binding interaction.[12]

Conclusion

The data and methodologies presented provide a comprehensive overview of the species selectivity of this compound. Its potent and specific inhibition of primate NLRP3, contrasted with its poor activity in other common preclinical animal models, marks it as a distinct chemical probe and potential therapeutic. This selectivity is a critical consideration for the design of preclinical efficacy and toxicology studies, necessitating the use of humanized mouse models or non-human primates for in vivo evaluation.[2] The unique mechanism of action and the primate-specific binding site of this compound offer new avenues for the development of next-generation NLRP3 inhibitors for human inflammatory diseases.

References

BAL-0028 human vs mouse NLRP3 activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Comparative Activity of BAL-0028 on Human versus Mouse NLRP3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. This intracellular multi-protein complex plays a central role in orchestrating inflammation by activating caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a wide range of inflammatory and age-related diseases, making it a prime therapeutic target.[1][2][3]

This compound is a novel, small-molecule inhibitor identified as a potent and specific modulator of NLRP3 signaling.[4][5] A defining characteristic of this compound is its remarkable species specificity. This guide provides a detailed technical overview of this compound, focusing on its differential activity between human and mouse NLRP3 inflammasomes, its mechanism of action, and the experimental protocols used for its characterization.

Core Finding: Potent and Selective Inhibition of Human NLRP3

The most striking feature of this compound is its potent, nanomolar-range inhibition of the human and primate NLRP3 inflammasome, contrasted with its negligible activity against the mouse NLRP3 inflammasome.[3][4][5][6][7] This species-specific activity underscores the subtle yet critical structural differences between the human and murine NLRP3 proteins and highlights the importance of using appropriate models for preclinical evaluation.[8][9]

The derivative of this compound, BAL-0598, has been shown to effectively inhibit NLRP3 activation in vivo in a peritonitis model using humanized NLRP3 mice, further confirming that the target of the compound series is the human NLRP3 protein.[4][5][6]

Data Presentation: Comparative Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying inhibitor potency. The data below, summarized from multiple studies, clearly illustrates the differential efficacy of this compound in human versus mouse cells. For context, the well-characterized, cross-species NLRP3 inhibitor MCC950 is included for comparison.

CompoundSpeciesCell Type / ModelStimulus (Signal 2)IC₅₀ (IL-1β Release)Reference(s)
This compound Human THP-1 MacrophagesNigericin57.5 nM[9]
This compound Human THP-1 MacrophagesATP~100-200 nM[10][11]
This compound Human iPSC-derived MicrogliaNigericin~50 nM[10][11]
This compound Human Primary MonocytesNigericin~100-200 nM[10][11]
This compound Mouse J774A.1 MacrophagesNigericin>10,000 nM[7][9][12]
This compound Mouse WT iBMDMsNigericinNo significant inhibition[12]
This compound Humanized Mouse iBMDMs with human NLRP3Nigericin14.7 nM[12]
MCC950 Human THP-1 MacrophagesNigericin14.3 nM[9]
MCC950 Mouse BMDMs-~7.5 nM[8]

Note: IC₅₀ values can vary based on experimental conditions, including cell type, stimulus concentration, and assay format.

Mechanism of Action

This compound exhibits a novel mechanism of action that distinguishes it from other known NLRP3 inhibitors like MCC950.

  • Binding Site: this compound binds directly to the NACHT domain of the NLRP3 protein.[4][5][7][13] However, its binding site is distinct from the pocket where MCC950 interacts.[4][5][7][13] This was confirmed through biochemical analyses and the observation that this compound does not inhibit the ATPase activity of NLRP3, a functional consequence of MCC950 binding.[13]

  • Inhibition of Oligomerization: The primary mechanism of inhibition is the prevention of NLRP3 oligomerization.[13] By binding to the NACHT domain, this compound stabilizes NLRP3 in an inactive conformation, preventing the self-assembly required for inflammasome formation. This blockade of an upstream event prevents the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the subsequent formation of "ASC specks," which are the hallmarks of inflammasome activation.[10][14]

  • Structural Basis for Specificity: The species specificity is attributed to differences in the amino acid sequence of the NACHT domain between primates and other mammals like mice.[9] A cluster of distinct residues within the fish-specific NACHT associated (FISNA) domain may be a key determinant for the differential interaction of this compound with human versus mouse NLRP3.[9]

Mandatory Visualizations

NLRP3_Pathway cluster_signals Upstream Signals cluster_pathway NLRP3 Inflammasome Cascade cluster_outputs Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) Stimuli Activation Stimuli (e.g., Nigericin, ATP) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Upregulation NFkB->Pro_IL1B Pro_IL1B->NLRP3_inactive Provides Substrate IL1B Mature IL-1β / IL-18 (Secretion & Inflammation) NLRP3_active NLRP3 Oligomerization (ASC Speck Formation) NLRP3_inactive->NLRP3_active ASC ASC Adaptor NLRP3_active->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Proximity-induced Cleavage Casp1->Pro_IL1B Cleaves GSDMD Gasdermin-D Cleavage Casp1->GSDMD Cleaves Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD->Pyroptosis BAL0028 This compound BAL0028->NLRP3_active Inhibits

Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells (e.g., THP-1, BMDM) B Differentiate Cells (e.g., PMA for THP-1) A->B C Signal 1: Prime with LPS (Upregulates Pro-IL-1β, NLRP3) B->C D Pre-incubate with This compound (Dose Range) C->D E Signal 2: Activate with Nigericin, ATP, or MSU D->E F Incubate (e.g., 1-2 hours) E->F G Collect Supernatant F->G H Measure IL-1β Release (ELISA) G->H I Measure Cell Death (LDH Assay) G->I J Calculate IC50 Values H->J I->J

Caption: Standard experimental workflow for evaluating this compound activity in vitro.

Species_Specificity cluster_human Human System cluster_mouse Mouse System BAL0028 This compound Human_NLRP3 Human NLRP3 BAL0028->Human_NLRP3 Binds Effectively Mouse_NLRP3 Mouse NLRP3 BAL0028->Mouse_NLRP3 Binds Poorly Human_Inhibition Potent Inhibition Human_NLRP3->Human_Inhibition Mouse_No_Inhibition Poor / No Inhibition Mouse_NLRP3->Mouse_No_Inhibition

Caption: Logical diagram illustrating the species-specific action of this compound.

Experimental Protocols

The following is a generalized protocol for an in vitro NLRP3 inflammasome activation assay used to determine the potency of inhibitors like this compound.

Cell Culture and Differentiation
  • Human Cells: Human monocytic THP-1 cells are a standard model. They are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For experiments, cells are differentiated into a macrophage-like state by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.[10][14]

  • Mouse Cells: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of mice and cultured in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate. Immortalized BMDMs (iBMDMs) are also commonly used.[12]

NLRP3 Inflammasome Priming and Inhibition
  • Priming (Signal 1): Differentiated cells are primed with Lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via NF-κB signaling.[8][9]

  • Inhibitor Treatment: Following priming, the media is replaced with fresh, serum-free media (e.g., Opti-MEM). Cells are then pre-treated with a dose range of this compound or a vehicle control (e.g., DMSO) for 30-60 minutes.[9]

NLRP3 Inflammasome Activation
  • Activation (Signal 2): The inflammasome is activated by adding a specific stimulus. Common activators include:

    • Nigericin: A pore-forming toxin that causes potassium (K+) efflux (e.g., 5-10 µM).[9][10]

    • ATP: Binds to the P2X7 receptor, also leading to K+ efflux (e.g., 1-5 mM).[10][11]

    • MSU Crystals: Monosodium urate crystals that cause lysosomal damage (e.g., 150 µg/mL).[10][11]

  • Cells are incubated with the activator for a defined period (e.g., 1-2 hours for Nigericin/ATP, up to 6 hours for MSU).

Measurement of Inflammasome Activity
  • IL-1β Quantification: After incubation, the cell culture supernatant is collected. The concentration of secreted IL-1β is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9]

  • Cell Viability and Pyroptosis: To measure pyroptotic cell death, the release of lactate (B86563) dehydrogenase (LDH) into the supernatant is quantified using a colorimetric LDH cytotoxicity assay kit.[9][12]

  • Data Analysis: The results are normalized to the vehicle-treated control. IC₅₀ curves are generated by plotting the percent inhibition against the log concentration of this compound and fitting the data using a non-linear regression model.

Humanized Mouse Model Validation

To definitively prove that the species specificity is due to the NLRP3 protein itself, experiments are conducted using cells from "humanized" mice.[3] In these mice, the endogenous mouse Nlrp3 gene locus has been deleted and replaced with the syntenic human NLRP3 DNA.[3][9][12] Assays using BMDMs from these mice show that this compound potently inhibits NLRP3 activation, confirming that its activity is dictated by the species origin of the NLRP3 protein.[12]

References

BAL-0028: A Novel Inhibitor of NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a significant focus of therapeutic research. This document provides a comprehensive technical overview of BAL-0028, a novel, reversible, and potent small molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, present key quantitative data on its efficacy, detail the experimental protocols used for its characterization, and visualize the associated signaling pathways and experimental workflows.

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis. This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for the human NLRP3 protein. This guide aims to consolidate the current technical knowledge on this compound for the scientific community.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it binds to the NACHT domain of NLRP3, a crucial component for its oligomerization and activation.[1][2] This binding prevents the conformational changes necessary for the assembly of the complete inflammasome complex, thereby blocking downstream events including caspase-1 activation and subsequent cytokine processing and release.[2][3] Notably, this compound's binding site on the NACHT domain is distinct from that of the well-characterized NLRP3 inhibitor, MCC950.[1][4]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

BAL_0028_Pathway cluster_upstream Upstream Signaling cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 NF-kB NF-kB TLR4->NF-kB Pro-IL-1b Pro-IL-1b NF-kB->Pro-IL-1b Transcription NLRP3_inactive Inactive NLRP3 NF-kB->NLRP3_inactive Transcription NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal (e.g., Nigericin, ATP) ASC ASC NLRP3_active->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Inflammasome_Complex NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) Pro-Caspase-1->Inflammasome_Complex Caspase-1 Active Caspase-1 Inflammasome_Complex->Caspase-1 Autocatalysis IL-1b IL-1b Caspase-1->IL-1b Cleavage of Pro-IL-1b Pyroptosis Pyroptosis Caspase-1->Pyroptosis This compound This compound This compound->NLRP3_active Inhibition of Assembly

Caption: this compound inhibits NLRP3 inflammasome activation by binding to the NACHT domain of active NLRP3, preventing its assembly.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound
ParameterValueCell TypeActivatorsReference
IC50 (IL-1β Release) 25 nMTHP-1 cellsLPS + Nigericin[5][6]
IC50 (IL-1β Release) 57.5 nMPMA-differentiated THP-1 cellsLPS + Nigericin[1]
Binding Affinity (Kd) 104-123 nMRecombinant NLRP3 NACHT domain-[5][6]
Binding Affinity (Kd) 96 nMRecombinant NLRP3 NACHT domain-[1]
Table 2: Comparative IC50 Values of this compound and MCC950
Cell TypeActivator(s)This compound IC50MCC950 IC50Reference
PMA-differentiated THP-1 cellsLPS + Nigericin57.5 nM14.3 nM[1]
PMA-differentiated THP-1 cellsLPS + ATPNanomolar rangeNot specified[1][7]
PMA-differentiated THP-1 cellsLPS + MSUNanomolar rangeNot specified[1][7]
Primary human monocytesLPS + NigericinPotent inhibitionPotent inhibition[7]
iPSC-derived microgliaLPS + NigericinEquipotent to MCC950Equipotent to this compound[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on established methods for studying NLRP3 inflammasome activation.

THP-1 Cell Culture and Differentiation
  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: For differentiation into macrophage-like cells, THP-1 monocytes are seeded in 96-well plates at a density of 0.5 x 10^6 cells/mL and treated with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

In Vitro NLRP3 Inflammasome Activation Assay (IL-1β Release)
  • Priming (Signal 1): Differentiated THP-1 cells are washed and the medium is replaced with fresh serum-free RPMI-1640. The cells are then primed with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.

  • Inhibitor Treatment: Following priming, cells are pre-incubated with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Activation (Signal 2): The NLRP3 inflammasome is activated by adding one of the following stimuli for the specified duration:

    • Nigericin: 5-20 µM for 1-2 hours.

    • ATP: 1-5 mM for 30-60 minutes.

    • Monosodium urate (MSU) crystals: 150 µg/mL for 4 hours.

  • Sample Collection: The cell culture supernatants are collected after centrifugation at 500 x g for 5 minutes.

  • IL-1β Quantification: The concentration of secreted IL-1β in the supernatants is measured using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Experimental Workflow for IL-1β Release Assay

IL1b_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed THP-1 cells B Differentiate with PMA (24-48h) A->B C Prime with LPS (3-4h) B->C D Treat with this compound C->D E Activate with Nigericin/ATP/MSU D->E F Collect Supernatant E->F G Measure IL-1β by ELISA F->G

Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on IL-1β release.

ASC Speck Formation Assay
  • Cell Seeding: THP-1 cells stably expressing ASC-GFP are seeded on glass coverslips and differentiated with PMA.

  • Treatment: Cells are primed with LPS and then treated with this compound or vehicle, followed by stimulation with an NLRP3 activator (e.g., nigericin).

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted on slides and imaged using a fluorescence microscope. The formation of ASC specks (distinct puncta of GFP fluorescence) is quantified.

  • Cell Preparation and Treatment: Differentiated THP-1 cells are treated as described in the in vitro activation assay (section 4.2).

  • Staining: Cells are harvested and stained for intracellular ASC using a specific primary antibody followed by a fluorescently labeled secondary antibody.

  • Data Acquisition: Samples are analyzed on a flow cytometer. ASC speck formation is identified by a shift in the fluorescence signal, specifically a decrease in the width and an increase in the height of the fluorescence pulse.

  • Data Analysis: The percentage of cells containing ASC specks is quantified using appropriate gating strategies.

Western Blot Analysis
  • Sample Preparation: Following treatment, cell lysates are prepared using a lysis buffer containing protease inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against caspase-1 (p20 subunit), IL-1β (p17 subunit), NLRP3, and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Selectivity and Specificity

This compound demonstrates a high degree of selectivity for the NLRP3 inflammasome.[1] At concentrations effective for NLRP3 inhibition (below 10 µM), it does not significantly inhibit other inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[1] Furthermore, this compound does not interfere with LPS-induced signaling pathways, as evidenced by the lack of effect on the secretion of inflammasome-independent cytokines like TNF and IL-6.[1][7] An interesting characteristic of this compound is its species selectivity; it is potent against human and primate NLRP3 but shows significantly reduced activity against mouse, rat, dog, or rabbit NLRP3.[1]

In Vivo Studies and Derivatives

Due to its pharmacokinetic properties, a derivative of this compound, named BAL-0598, was developed for in vivo studies in murine models.[1] BAL-0598 exhibits a comparable NLRP3 inhibition profile to this compound in cell-based and biophysical assays but has enhanced pharmacokinetic properties suitable for animal studies.[1] In a murine peritonitis model using humanized NLRP3 mice, BAL-0598 effectively inhibited NLRP3 activation in vivo.[1][8]

Therapeutic Potential

The potent and selective inhibition of the NLRP3 inflammasome by this compound and its derivatives suggests significant therapeutic potential for a wide range of autoinflammatory and neurodegenerative conditions where NLRP3 activation is a key pathological driver.[1] Notably, both this compound and BAL-0598 have been shown to be more potent than MCC950 in inhibiting certain hyperactive NLRP3 mutations associated with autoinflammatory diseases.[1][8] This indicates that this compound and related compounds may represent a new therapeutic modality for patients with NLRP3-driven diseases, including those with mutations that confer resistance to other inhibitors.[1]

Conclusion

This compound is a novel and potent inhibitor of the human NLRP3 inflammasome with a distinct mechanism of action. Its high selectivity and efficacy in various in vitro models, along with the successful in vivo application of its derivative, BAL-0598, underscore its potential as a valuable research tool and a promising therapeutic candidate for the treatment of NLRP3-mediated inflammatory diseases. Further investigation into its clinical applications is warranted.

References

BAL-0028: A Technical Guide to a Novel, Primate-Specific NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAL-0028, a potent and selective inhibitor of the human NLRP3 inflammasome. This compound, and its derivative BAL-0598, represent a new class of NLRP3 inhibitors with a distinct mechanism of action, offering potential therapeutic avenues for a range of inflammatory diseases.

Core Concepts and Mechanism of Action

The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in numerous age-related inflammatory diseases.[1][3]

This compound is a reversible, small molecule inhibitor belonging to the indazole class that potently and selectively targets the human NLRP3 protein.[4][5][6] A key differentiator of this compound is its novel binding modality. It binds directly to the NACHT domain of NLRP3 at a site distinct from that of the well-characterized inhibitor MCC950.[2][3][7][8][9][10][11] This unique interaction allows this compound to inhibit NLRP3 oligomerization and subsequent inflammasome assembly and activation, without affecting the ATPase activity of NLRP3, a mechanism distinct from MCC950.[7][12]

Notably, this compound exhibits high specificity for primate NLRP3, with significantly reduced or no activity against NLRP3 from other species such as mouse, rat, dog, or rabbit.[2][7][8][9][10][11] This primate-specific activity underscores the importance of using appropriate models in preclinical development.

A derivative of this compound, designated BAL-0598, was developed for in vivo studies due to the high plasma protein binding of the parent compound.[12][13] BAL-0598 retains a comparable NLRP3 inhibition profile to this compound.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds.

Table 1: In Vitro Potency of this compound
Assay TypeCell Line/SystemStimulusIC50 (nM)Reference
IL-1β ReleaseTHP-1 macrophagesLPS + Nigericin57.5[10][12][13]
IL-1β ReleaseTHP-1 macrophagesLPS + ATPNanomolar range[2][12]
IL-1β ReleaseTHP-1 macrophagesLPS + MSUNanomolar range[2][12]
IL-1β ReleasePrimary human monocytesLPS + NigericinPotent inhibition[12][13]
IL-1β ReleaseiPSC-derived microgliaLPS + NigericinEquiponent to MCC950[12][13]
IL-1β ReleaseHMDMLPS + NigericinNanomolar range[12][13]
IL-1β ReleaseiMacsLPS + NigericinNanomolar range[12][13]
General NLRP3 ActivationVarious25[4][5][6]
Table 2: Binding Affinity of this compound
Target ProteinMethodKD (nM)Reference
NLRP3 NACHT domainNot specified104-123[4][5][6][12]
NLRP3 NACHT domainNot specified96[10]
Table 3: In Vivo Activity of BAL-0598
ParameterValueReference
50% IL-1β suppression (unbound plasma concentration)~17.9 nM[10]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro IL-1β Release Assay
  • Cell Lines:

    • THP-1 macrophage-like cells (differentiated with PMA).[10]

    • Primary human monocytes.[12][13]

    • Human monocyte-derived macrophages (HMDM).[12][13]

    • iPSC-derived microglia (iCell microglia) and macrophages (iMacs).[12][13]

  • Protocol:

    • Cells are pre-treated with varying concentrations of this compound (e.g., 0-600 nM) for a specified duration (e.g., 90 minutes).[5]

    • The NLRP3 inflammasome is primed with lipopolysaccharide (LPS).

    • Inflammasome activation is triggered with a second stimulus, such as nigericin, ATP, or monosodium urate (MSU) crystals.[10][12]

    • Supernatants are collected, and the concentration of secreted IL-1β is quantified using standard methods like ELISA.

  • Controls:

    • Vehicle control (e.g., DMSO).

    • Positive control inhibitor (e.g., MCC950).

    • Measurement of inflammasome-independent cytokines (e.g., TNF, IL-6) to assess specificity.[12][13]

    • Cell viability assays (e.g., LDH release) to rule out cytotoxicity.[12][13]

NLRP3 ATPase Activity Assay
  • System: Recombinant NLRP3 protein.

  • Protocol:

    • Recombinant NLRP3 is incubated with ATP.

    • The effect of this compound on the ATPase activity of NLRP3 is measured.

  • Findings: Unlike MCC950, this compound does not inhibit the ATPase activity of NLRP3, indicating a distinct mechanism of action.[7][12]

In Vivo Murine Peritonitis Model
  • Animal Model: Humanized NLRP3 mice (129S6 mice with human NLRP3 regulated by the mouse promoter) are used to overcome the species selectivity of the compound.[2][3][8][11]

  • Compound: BAL-0598, a derivative of this compound with improved pharmacokinetic properties for in vivo studies in mice, is administered.[2][3][8][10][11]

  • Protocol:

    • Mice are treated with BAL-0598.

    • Peritonitis is induced by intraperitoneal (i.p.) injection of LPS.

    • Peritoneal lavage fluid is collected to measure the levels of IL-1β.

  • Findings: BAL-0598 demonstrates dose-dependent inhibition of IL-1β release in this in vivo model.[2][3][8][11]

Visualizations

Signaling Pathways and Mechanisms

NLRP3_Activation_and_Inhibition cluster_upstream Upstream Signaling cluster_nlrp3 NLRP3 Inflammasome cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Priming_Signal Priming Signal (e.g., LPS via TLR4) NLRP3 Inactive NLRP3 Priming_Signal->NLRP3 Upregulation Activation_Signal Activation Signal (e.g., Nigericin, ATP, MSU) Activation_Signal->NLRP3 Conformational Change NLRP3_Active Active NLRP3 NLRP3->NLRP3_Active Conformational Change ASC ASC NLRP3_Active->ASC Inflammasome NLRP3 Inflammasome (Oligomerized Complex) NLRP3_Active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B This compound This compound This compound->NLRP3_Active Inhibits Oligomerization MCC950 MCC950 MCC950->NLRP3_Active Inhibits ATPase Activity

Caption: NLRP3 inflammasome activation pathway and points of inhibition by this compound and MCC950.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start_invitro Select Human/Primate Myeloid Cells pretreatment Pre-treat with this compound or Vehicle Control start_invitro->pretreatment priming Prime with LPS pretreatment->priming activation Activate with Nigericin, ATP, or MSU priming->activation measurement Measure IL-1β Secretion (ELISA) activation->measurement analysis_invitro Calculate IC50 measurement->analysis_invitro start_invivo Humanized NLRP3 Mouse Model dosing Administer BAL-0598 (Oral Gavage) start_invivo->dosing induction Induce Peritonitis (i.p. LPS) dosing->induction collection Collect Peritoneal Lavage Fluid induction->collection measurement_invivo Measure IL-1β Levels collection->measurement_invivo analysis_invivo Assess In Vivo Efficacy measurement_invivo->analysis_invivo

Caption: A simplified workflow for the in vitro and in vivo evaluation of this compound/BAL-0598.

Selectivity Profile

Selectivity_Profile cluster_inhibited Inhibited Inflammasomes/Species cluster_not_inhibited Not Significantly Inhibited This compound This compound Human_NLRP3 Human NLRP3 This compound->Human_NLRP3 Potent Inhibition Primate_NLRP3 Primate NLRP3 This compound->Primate_NLRP3 Potent Inhibition Mouse_NLRP3 Mouse NLRP3 This compound->Mouse_NLRP3 Poor/No Inhibition Other_Species_NLRP3 Rat, Dog, Rabbit NLRP3 This compound->Other_Species_NLRP3 Poor/No Inhibition AIM2 AIM2 Inflammasome (<10 µM) This compound->AIM2 No Inhibition NLRC4 NAIP/NLRC4 Inflammasome (<10 µM) This compound->NLRC4 No Inhibition

Caption: The selectivity profile of this compound for NLRP3 across different species and other inflammasomes.

Conclusion and Future Directions

This compound is a novel, potent, and selective inhibitor of the primate NLRP3 inflammasome with a distinct mechanism of action from previously described inhibitors like MCC950. Its ability to inhibit hyperactive NLRP3 mutations, particularly those resistant to MCC950, suggests a promising therapeutic potential for autoinflammatory diseases.[2][3][7][8][10][11] The development of the in vivo-compatible derivative, BAL-0598, and its proven efficacy in a humanized mouse model, paves the way for further preclinical and clinical investigation of this new class of NLRP3 inhibitors. Future research will likely focus on elucidating the precise binding site of this compound on the NACHT domain through structural biology studies and exploring its therapeutic efficacy in a broader range of NLRP3-driven disease models.

References

Methodological & Application

Application Notes and Protocols for BAL-0028, a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-0028 is a potent and selective small molecule inhibitor of the human NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and age-related diseases.[1][2][4] this compound presents a novel mechanism of action, binding to the NACHT domain of NLRP3 at a site distinct from previously characterized inhibitors like MCC950.[1][3][4] Notably, this compound is a potent inhibitor of human and primate NLRP3, but a poor inhibitor of murine NLRP3.[1][2][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound directly binds to the NACHT domain of the NLRP3 protein, which is essential for its oligomerization and activation.[1][3][4] Unlike the well-characterized NLRP3 inhibitor MCC950, this compound does not inhibit the ATPase activity of NLRP3.[3][6] Instead, its binding prevents the downstream oligomerization of NLRP3, a critical step for the formation of the active inflammasome complex.[3] This ultimately inhibits the activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18, as well as pyroptotic cell death.[2][6][7]

Data Presentation

Table 1: In Vitro Potency of this compound in Various Human Cell Types
Cell TypeActivator(s)ReadoutThis compound IC50 (nM)MCC950 IC50 (nM)Reference(s)
PMA-differentiated THP-1 cellsLPS + Nigericin (B1684572)IL-1β release57.514.3[6][8][9]
PMA-differentiated THP-1 cellsLPS + ATPIL-1β releaseNanomolar range-[6][8]
PMA-differentiated THP-1 cellsLPS + MSUIL-1β releaseNanomolar range-[6][8]
Primary Human MonocytesLPS + NigericinIL-1β releaseHigher than MCC950-[6][8]
iPSC-derived Microglia (iCell)LPS + NigericinIL-1β releaseEquipotent to MCC950-[6][8]
Human Monocyte-Derived Macrophages (HMDM)LPS + NigericinIL-1β releaseNanomolar range-[6][8]
iPSC-derived Macrophages (iMacs)LPS + NigericinIL-1β releaseNanomolar range-[6][8]
Human Whole BloodLPS + NigericinIL-1β release--[5][8]

Note: "-" indicates data not explicitly provided in the search results.

Table 2: Biophysical Interaction of this compound with NLRP3
AssayNLRP3 ConstructThis compound K D (nM)Reference(s)
Surface Plasmon Resonance (SPR)NLRP3 NACHT96[8]
DNA Encoded Library (DEL) ScreenRecombinant NLRP3104-123[6][10]

Experimental Protocols

Protocol 1: IL-1β Release Assay in PMA-Differentiated THP-1 Cells

This protocol describes how to measure the inhibitory effect of this compound on NLRP3-dependent IL-1β release in a human monocytic cell line.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin, ATP, or Monosodium Urate (MSU)

  • This compound

  • MCC950 (as a control)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate, seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in media containing 50 ng/mL PMA for 48-72 hours.

    • After differentiation, replace the media with fresh, serum-free RPMI-1640.

  • Compound Treatment (Priming Step):

    • Prepare serial dilutions of this compound and MCC950 in serum-free RPMI-1640.

    • Add the compound dilutions to the differentiated THP-1 cells.

    • Prime the cells by adding LPS (100 ng/mL) to each well and incubate for 3-4 hours at 37°C.

  • NLRP3 Activation:

    • Induce NLRP3 activation by adding one of the following to the wells:

      • Nigericin (5 µM)

      • ATP (5 mM)

      • MSU crystals (150 µg/mL)

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 2: ASC Speck Formation Assay

This assay visualizes the inhibition of NLRP3 inflammasome formation by monitoring the formation of the Apoptosis-associated speck-like protein containing a CARD (ASC) specks.

Materials:

  • HEK293T cells or PMA-differentiated THP-1 cells stably expressing ASC-GFP or ASC-BFP.

  • Culture medium appropriate for the cell line.

  • Transfection reagents (for HEK293T cells).

  • Human NLRP3 expression plasmid.

  • LPS (for THP-1 cells).

  • Nigericin.

  • This compound.

  • MCC950.

  • Fluorescence microscope or flow cytometer.

Methodology:

  • Cell Preparation:

    • For HEK293T cells: Co-transfect cells with plasmids encoding human NLRP3 and ASC-BFP. Plate the transfected cells in a suitable imaging plate or dish.

    • For THP-1 ASC-GFP cells: Differentiate the cells with PMA as described in Protocol 1.

  • Compound Treatment and Activation:

    • Treat the cells with serial dilutions of this compound or MCC950 for 30-60 minutes.

    • For THP-1 cells: Prime with LPS for 3-4 hours.

    • Activate the NLRP3 inflammasome by adding nigericin (5 µM).

    • Incubate for 1-2 hours.

  • Imaging and Quantification:

    • Fluorescence Microscopy: Acquire images of the cells. Count the number of cells containing distinct ASC specks (large, bright fluorescent aggregates) and the total number of cells. Express the result as the percentage of speck-positive cells.[5][11]

    • Flow Cytometry: Analyze the cells on a flow cytometer. ASC speck formation can be detected as a shift in the fluorescence intensity and pulse width.[5][11]

Protocol 3: Caspase-1 and IL-1β Cleavage Assay by Western Blot

This protocol assesses the inhibitory effect of this compound on the cleavage of pro-caspase-1 and pro-IL-1β.

Materials:

  • PMA-differentiated THP-1 cells.

  • LPS.

  • Nigericin.

  • This compound.

  • MCC950.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels and blotting equipment.

  • Primary antibodies against caspase-1 (for p20 subunit) and IL-1β (for p17 subunit).

  • Secondary antibodies.

  • Chemiluminescence detection reagents.

Methodology:

  • Cell Treatment:

    • Treat PMA-differentiated THP-1 cells with this compound (e.g., 500 nM) or MCC950 (e.g., 500 nM) and prime with LPS as described in Protocol 1.[5][11]

    • Activate with nigericin.

  • Protein Extraction:

    • Lyse the cells with lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the p20 subunit of caspase-1 and the p17 subunit of IL-1β.[6][7]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system. A reduction in the p20 and p17 bands indicates inhibition of caspase-1 activation and IL-1β processing.[5][7]

Mandatory Visualizations

BAL0028_Mechanism_of_Action cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_inhibition This compound Inhibition PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP, MSU) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Oligomerization Oligomerization NLRP3_active->Oligomerization Inflammasome NLRP3 Inflammasome (ASC Speck) Oligomerization->Inflammasome ASC ASC ASC->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome IL1b Mature IL-1β (Secretion) Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1 BAL0028 This compound BAL0028->Oligomerization

Caption: Mechanism of action of this compound in the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Activation cluster_readout Assay Readouts start Seed THP-1 Cells differentiate Differentiate with PMA start->differentiate add_compound Add this compound / Control differentiate->add_compound prime Prime with LPS (Signal 1) add_compound->prime activate Activate with Nigericin / ATP / MSU (Signal 2) prime->activate elisa IL-1β ELISA activate->elisa western Caspase-1 / IL-1β Western Blot activate->western microscopy ASC Speck Microscopy / Flow Cytometry activate->microscopy ldh LDH Assay (Pyroptosis) activate->ldh

Caption: General experimental workflow for in vitro characterization of this compound.

References

Application Note and Protocol: BAL-0028 for IL-1β Secretion Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The secretion of mature IL-1β is a tightly controlled process, primarily mediated by the activation of inflammasomes, multi-protein complexes that activate caspase-1.[1][2] Activated caspase-1 then cleaves the precursor form, pro-IL-1β, into its active, secretable 17 kDa form.[3][4] The NLRP3 inflammasome is a key player in this pathway, responding to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5][6]

BAL-0028 is a potent and selective small molecule inhibitor of the human NLRP3 inflammasome.[7][8][9] It has been shown to effectively block NLRP3-dependent IL-1β secretion in various human cell types.[7][10] this compound targets the NLRP3 protein directly, binding to its NACHT domain and preventing inflammasome oligomerization and subsequent caspase-1 activation.[8][11][12] This application note provides a detailed protocol for utilizing this compound in an in vitro IL-1β secretion inhibition assay, a critical tool for studying the efficacy of potential anti-inflammatory therapeutics targeting the NLRP3 pathway.

Data Presentation

The inhibitory activity of this compound on IL-1β secretion has been quantified across various human cell models and NLRP3 activators. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound for Inhibition of IL-1β Release in PMA-differentiated THP-1 Cells

NLRP3 ActivatorThis compound IC50 (nM)
Nigericin57.5[10][13]
ATPNanomolar range[7]
MSU CrystalsNanomolar range[7]

Table 2: IC50 Values of this compound for Inhibition of Nigericin-Induced IL-1β Release in Various Human Cell Types

Cell TypeThis compound IC50 (nM)
Primary MonocytesPotent inhibition observed[7]
iPSC-derived Microglia (iCell microglia)Equipotent to MCC950[7]
Human Monocyte-Derived Macrophages (HMDM)Nanomolar range[7][10]
iPSC-derived Macrophages (iMacs)Nanomolar range[7][10]
Human Whole BloodEffective inhibition observed[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway leading to IL-1β secretion and the experimental workflow for the inhibition assay.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B_NLRP3_synthesis Synthesis of pro-IL-1β and NLRP3 NFkB->pro_IL1B_NLRP3_synthesis pro_IL1B Pro-IL-1β pro_IL1B_NLRP3_synthesis->pro_IL1B Activators Activators (e.g., Nigericin, ATP, MSU) NLRP3 NLRP3 Activators->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation BAL0028 This compound BAL0028->NLRP3 Binds to NACHT domain Casp1->pro_IL1B Cleavage IL1B Mature IL-1β pro_IL1B->IL1B Secretion Secretion IL1B->Secretion

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture and Seed Cells (e.g., THP-1 monocytes) differentiation 2. Differentiate with PMA (for THP-1 cells) cell_culture->differentiation priming 3. Prime with LPS (Signal 1) to induce pro-IL-1β expression differentiation->priming inhibitor_incubation 4. Pre-incubate with this compound (or vehicle control) priming->inhibitor_incubation activation 5. Activate with NLRP3 agonist (e.g., Nigericin, ATP) (Signal 2) inhibitor_incubation->activation collect_supernatant 6. Collect Cell Supernatant activation->collect_supernatant quantify_il1b 7. Quantify IL-1β levels (e.g., ELISA) collect_supernatant->quantify_il1b data_analysis 8. Analyze Data and Determine IC50 quantify_il1b->data_analysis

Caption: Experimental Workflow for the IL-1β Secretion Inhibition Assay.

Experimental Protocols

This section provides a detailed methodology for performing an IL-1β secretion inhibition assay using this compound in human THP-1 monocytes.

Materials and Reagents
  • Human THP-1 monocytic cell line (ATCC® TIB-202™)

  • RPMI-1640 medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt or ATP

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Human IL-1β ELISA kit

  • 96-well cell culture plates, sterile

  • Reagent reservoirs, multichannel pipettes, and other standard laboratory equipment

Cell Culture and Differentiation
  • Maintain THP-1 Cells: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.

  • Differentiation: To differentiate the monocytic THP-1 cells into a macrophage-like phenotype, add PMA to each well to a final concentration of 50-100 ng/mL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. After incubation, the cells should be adherent.

  • Washing: Gently aspirate the PMA-containing medium and wash the adherent cells once with 200 µL of pre-warmed sterile PBS. Replace with 100 µL of fresh, serum-free RPMI-1640 medium.

IL-1β Secretion Inhibition Assay
  • Priming (Signal 1): Add LPS to each well to a final concentration of 1 µg/mL to prime the cells. This step induces the transcription and translation of pro-IL-1β.[5]

  • Incubation: Incubate the plate for 3-4 hours at 37°C and 5% CO2.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in serum-free RPMI-1640 medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., <0.1%).

  • Inhibitor Treatment: Add the desired concentrations of this compound (or vehicle control) to the respective wells.

  • Pre-incubation: Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C and 5% CO2.

  • Activation (Signal 2): To activate the NLRP3 inflammasome, add an agonist such as Nigericin (final concentration 5-10 µM) or ATP (final concentration 1-5 mM).

  • Final Incubation: Incubate the plate for an additional 1-2 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until analysis.

Quantification of IL-1β
  • ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit. Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve using the provided IL-1β standards.

    • Determine the concentration of IL-1β in each sample by interpolating from the standard curve.

    • Normalize the data by expressing the IL-1β concentration in each treated well as a percentage of the vehicle-treated control.

    • Plot the percentage of IL-1β secretion against the log concentration of this compound.

    • Calculate the IC50 value by performing a non-linear regression analysis (e.g., four-parameter logistic curve fit) using appropriate software (e.g., GraphPad Prism).

Conclusion

The protocol described provides a robust framework for evaluating the inhibitory effect of this compound on NLRP3-mediated IL-1β secretion. This assay is a valuable tool for researchers in immunology and drug discovery to characterize the potency and mechanism of action of NLRP3 inflammasome inhibitors. The potent and selective nature of this compound makes it a critical reference compound for such studies.

References

Application Notes and Protocols: The Use of BAL-0028 in Primary Human Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-0028 is a potent and selective small-molecule inhibitor of the human NLRP3 inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and age-related diseases.[1][3] this compound presents a novel mechanism of action, binding to the NLRP3 NACHT domain at a site distinct from the well-characterized inhibitor MCC950.[1][2][5] Notably, this compound exhibits high potency for human and primate NLRP3, while being a poor inhibitor of its murine counterpart, making it a valuable tool for studying human-specific NLRP3 biology.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in primary human immune cells, including detailed protocols and data presentation to guide researchers in their experimental design.

Data Presentation

The inhibitory activity of this compound on IL-1β release in various primary human immune cell types is summarized below. The data highlights the nanomolar potency of this compound in these cellular systems.

Cell TypeActivator(s)This compound IC₅₀ (nM)Reference CompoundReference Compound IC₅₀ (nM)
THP-1 (PMA-differentiated)LPS + Nigericin (B1684572)57.5MCC95014.3
THP-1 (PMA-differentiated)LPS + ATPNanomolar rangeMCC950-
THP-1 (PMA-differentiated)LPS + MSUNanomolar rangeMCC950-
Primary Human MonocytesLPS + NigericinHigher than MCC950MCC950-
Human Monocyte-Derived Macrophages (HMDM)LPS + NigericinNanomolar rangeMCC950-
iPSC-Derived Macrophages (iMacs)LPS + NigericinNanomolar rangeMCC950-
iPSC-Derived Microglia (iCell microglia)LPS + NigericinEquipotent to MCC950MCC950-
Human Whole BloodLPS + NigericinPotent inhibitionMCC950Potent inhibition

Data compiled from multiple sources.[2][6][7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

BAL_0028_Mechanism_of_Action cluster_cell Human Immune Cell (e.g., Monocyte, Macrophage) cluster_pathway NLRP3 Inflammasome Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, Nigericin, ATP, MSU) Priming Priming Signal (NF-κB activation) PAMPs_DAMPs->Priming Signal 1 NLRP3_active Active NLRP3 PAMPs_DAMPs->NLRP3_active Signal 2 NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive Upregulation Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B GSDMD Gasdermin D GSDMD->Pyroptosis BAL0028 This compound BAL0028->NLRP3_active Inhibition of activation (Binds to NACHT domain)

Caption: Mechanism of this compound action on the NLRP3 inflammasome pathway.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Isolate/Culture Primary Human Immune Cells priming Prime cells with LPS (e.g., 1 µg/mL for 4 hours) start->priming treatment Pre-treat with this compound (various concentrations) priming->treatment activation Activate NLRP3 with Nigericin, ATP, or MSU treatment->activation incubation Incubate for a defined period (e.g., 1-6 hours) activation->incubation collection Collect cell supernatants and/or lysates incubation->collection elisa Measure IL-1β/IL-18 (ELISA) collection->elisa ldh Assess Pyroptosis (LDH Assay) collection->ldh western Analyze Caspase-1 Cleavage (Western Blot) collection->western microscopy Visualize ASC Specks (Fluorescence Microscopy) collection->microscopy

Caption: A generalized workflow for studying this compound in primary human immune cells.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in primary human immune cells.

Protocol 1: Isolation and Culture of Primary Human Monocytes

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Human whole blood

Procedure:

  • Dilute human whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the peripheral blood mononuclear cell (PBMC) layer.

  • Wash PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

  • Resuspend PBMCs and perform monocyte enrichment using the RosetteSep™ cocktail according to the manufacturer's instructions.

  • Culture isolated monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition in Human Monocyte-Derived Macrophages (HMDMs)

Materials:

  • Primary human monocytes

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • DMSO (vehicle control)

  • 96-well tissue culture plates

Procedure:

  • Differentiate primary human monocytes into HMDMs by culturing with M-CSF (50 ng/mL) for 6-7 days.

  • Seed HMDMs in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Prime the HMDMs with LPS (1 µg/mL) for 4 hours.

  • Remove the LPS-containing medium and replace it with fresh medium.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 30 minutes.

  • Activate the NLRP3 inflammasome by adding nigericin (10 µM) for 1 hour.

  • Collect the cell culture supernatants for downstream analysis.

Protocol 3: Measurement of IL-1β Release by ELISA

Materials:

  • Human IL-1β ELISA kit

  • Cell culture supernatants from Protocol 2

  • Plate reader

Procedure:

  • Perform the IL-1β ELISA on the collected cell culture supernatants according to the manufacturer's protocol.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of IL-1β in each sample based on a standard curve.

  • Plot the IL-1β concentration against the concentration of this compound to determine the IC₅₀ value.

Protocol 4: Assessment of Pyroptosis by LDH Assay

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cell culture supernatants from Protocol 2

  • Plate reader

Procedure:

  • Use the collected cell culture supernatants to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell lysis and pyroptosis.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.

Protocol 5: Visualization of ASC Speck Formation

Materials:

  • iMacs (iPSC-derived macrophages)

  • LPS

  • Nigericin

  • This compound

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Anti-ASC primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed iMacs on glass coverslips in a 24-well plate.

  • Prime the cells with LPS (1 µg/mL) for 4 hours.

  • Pre-treat with this compound for 30 minutes.

  • Activate with nigericin (10 µM) for 1 hour.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with an appropriate blocking buffer for 1 hour.

  • Incubate with the anti-ASC primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize ASC specks using a fluorescence microscope.[8]

Specificity of this compound

It is crucial to note that this compound is highly specific for the NLRP3 inflammasome.[7] At concentrations below 10 µM, it does not inhibit other inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[2][6] Furthermore, this compound does not interfere with LPS-induced signaling, as it does not reduce the secretion of inflammasome-independent cytokines like TNF and IL-6.[2][6]

Conclusion

This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in human health and disease. Its high potency and specificity for human NLRP3 make it particularly relevant for studies using primary human immune cells. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their experimental designs and further elucidate the complexities of NLRP3-mediated inflammation.

References

Application Notes and Protocols: BAL-0028 in a Peritonitis Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-0028 is a potent and selective inhibitor of the human and primate NLRP3 inflammasome.[1][2] It exhibits a novel mechanism of action, binding to the NACHT domain of NLRP3 at a site distinct from the well-characterized inhibitor MCC950.[2][3] Due to its poor inhibition of murine NLRP3, a derivative, BAL-0598, which demonstrates a comparable inhibitory profile and enhanced pharmacokinetic properties in mice, has been utilized for in vivo studies.[4] These application notes provide a detailed overview of the use of BAL-0598 in a murine model of peritonitis, a common method for evaluating NLRP3 inflammasome activation in vivo.[5]

Mechanism of Action of this compound

This compound and its derivative BAL-0598 act by directly binding to the NACHT domain of the NLRP3 protein.[3] This interaction inhibits the oligomerization of NLRP3, a critical step in the assembly of the inflammasome complex.[3] By preventing inflammasome formation, this compound blocks the subsequent activation of caspase-1 and the release of the pro-inflammatory cytokines IL-1β and IL-18. Unlike some other NLRP3 inhibitors, this compound does not inhibit the ATPase activity of NLRP3.[3]

BAL_0028_Mechanism_of_Action cluster_inhibition This compound / BAL-0598 Inhibition cluster_pathway NLRP3 Inflammasome Pathway BAL0028 This compound / BAL-0598 NLRP3_active Active NLRP3 (Oligomerized) BAL0028->NLRP3_active Binds to NACHT domain, prevents oligomerization NLRP3_inactive Inactive NLRP3 NLRP3_inactive->NLRP3_active Activation Signal ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Peritonitis_Workflow Start Start: Humanized NLRP3 Mice Drug_Admin Oral Administration (BAL-0598 or Vehicle) Start->Drug_Admin LPS_Priming Intraperitoneal (IP) LPS Injection (Priming) Drug_Admin->LPS_Priming ATP_Challenge Intraperitoneal (IP) ATP Injection (Activation) LPS_Priming->ATP_Challenge Euthanasia Euthanasia ATP_Challenge->Euthanasia Peritoneal_Lavage Peritoneal Lavage with PBS Euthanasia->Peritoneal_Lavage Sample_Processing Centrifugation of Lavage Fluid Peritoneal_Lavage->Sample_Processing Cytokine_Analysis ELISA for IL-1β and IL-6 in Supernatant Sample_Processing->Cytokine_Analysis End End: Data Analysis Cytokine_Analysis->End NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) Transcription->NLRP3_Assembly Provides components Activators Various Stimuli (e.g., ATP, nigericin) K_efflux K+ Efflux Activators->K_efflux ROS ROS Production Activators->ROS K_efflux->NLRP3_Assembly ROS->NLRP3_Assembly Casp1_Activation Caspase-1 Activation NLRP3_Assembly->Casp1_Activation IL1B_cleavage Pro-IL-1β → IL-1β Casp1_Activation->IL1B_cleavage IL18_cleavage Pro-IL-18 → IL-18 Casp1_Activation->IL18_cleavage GSDMD_cleavage Gasdermin D Cleavage Casp1_Activation->GSDMD_cleavage Inflammation Inflammation IL1B_cleavage->Inflammation IL18_cleavage->Inflammation Pyroptosis Pyroptosis GSDMD_cleavage->Pyroptosis Pyroptosis->Inflammation

References

Application Notes and Protocols for BAL-0028 in Autoinflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-0028 is a potent and selective inhibitor of the human NLRP3 inflammasome, a key driver of inflammation in a variety of autoinflammatory diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying NLRP3-driven inflammation. This compound belongs to the indazole class of compounds and exhibits a novel mechanism of action, binding to the NACHT domain of NLRP3 at a site distinct from the widely used inhibitor, MCC950.[2][4][5] Notably, this compound is a primate-specific inhibitor, showing significantly reduced potency against rodent NLRP3.[2][6][7] This specificity makes it a valuable tool for studying human-relevant NLRP3 biology. A derivative, BAL-0598, has been developed for in vivo studies in murine models.[8]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₂₄H₂₂FN₃O₂[9]
Molecular Weight 403.45 g/mol [9]
CAS Number 2842012-69-3[1]
Appearance Powder[1]
Solubility DMSO: 81 mg/mL (200.76 mM)[1]
Ethanol: 20 mg/mL[1]
Water: Insoluble[1]
Storage Powder: -20°C for up to 3 years[1]
In solvent: -80°C for up to 1 year[1]

Mechanism of Action

This compound directly targets the NLRP3 protein, a key sensor in the innate immune system. Upon activation by a wide range of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This leads to the formation of a large protein complex known as the inflammasome, which serves as a platform for the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and can also induce a form of inflammatory cell death called pyroptosis.[10]

This compound inhibits the activation of the NLRP3 inflammasome by binding to its NACHT domain.[4] This binding prevents the oligomerization of NLRP3, a critical step for inflammasome assembly and downstream signaling.[4] Consequently, ASC speck formation, caspase-1 activation, and the release of IL-1β and IL-18 are blocked.[11]

NLRP3_Pathway cluster_cell Macrophage DAMPs DAMPs / PAMPs NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Inflammasome NLRP3 Inflammasome (Oligomerized NLRP3, ASC, Caspase-1) NLRP3_active->Inflammasome Oligomerization ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 BAL0028 This compound BAL0028->NLRP3_active Inhibition of Oligomerization

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Quantitative Data

ParameterValueCell Type/Assay ConditionReference
IC₅₀ (NLRP3 activation) 25 nMNot specified[1][5][12][13][14]
IC₅₀ (IL-1β release) 57.5 nMLPS and Nigericin-stimulated THP-1 cells[8][11]
K_D (NLRP3 NACHT domain) 104-123 nMSurface Plasmon Resonance (SPR)[1][5][12]
K_d (NLRP3 NACHT domain) 96 nMBinding Assay[8]

Applications in Autoinflammatory Disease Research

Gain-of-function mutations in the NLRP3 gene are the genetic cause of a group of autoinflammatory conditions known as Cryopyrin-Associated Periodic Syndromes (CAPS).[1][2] These syndromes represent a spectrum of disease severity, including Familial Cold Autoinflammatory Syndrome (FCAS), Muckle-Wells Syndrome (MWS), and the most severe form, Chronic Infantile Neurological, Cutaneous and Articular (CINCA) syndrome, also known as Neonatal-Onset Multisystem Inflammatory Disease (NOMID).[1][3][7] Other NLRP3-related hereditary autoinflammatory diseases include deafness autosomal dominant 34 (DFNA34) and keratitis fugax hereditaria (KFH).[1] this compound has demonstrated potent inhibition of hyperactive NLRP3 mutations associated with these diseases, in some cases more effectively than MCC950.[2][6][7] This makes this compound a critical tool for studying the pathophysiology of these disorders and for evaluating novel therapeutic strategies.

Experimental Protocols

Experimental_Workflow cluster_workflow General Experimental Workflow start Start cell_culture 1. Cell Culture and Differentiation (e.g., THP-1 cells with PMA) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor 3. Inhibitor Treatment (this compound) priming->inhibitor activation 4. NLRP3 Activation (Signal 2) (e.g., Nigericin, ATP) inhibitor->activation analysis 5. Downstream Analysis activation->analysis elisa IL-1β/IL-18 ELISA analysis->elisa western Caspase-1 Western Blot analysis->western microscopy ASC Speck Microscopy analysis->microscopy end End elisa->end western->end microscopy->end

Caption: A generalized workflow for studying NLRP3 inflammasome inhibition with this compound.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Macrophages

This protocol describes the induction of the NLRP3 inflammasome in human THP-1 monocyte-derived macrophages and the assessment of inhibition by this compound through the measurement of IL-1β secretion.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • To differentiate THP-1 cells into macrophage-like cells, seed them in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 24-48 hours.

    • After differentiation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours before the experiment.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.

    • After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of this compound or vehicle control.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as 10 µM Nigericin or 5 mM ATP, for 1-2 hours.

  • Sample Collection and Analysis:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatant.

    • Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.[15]

ASC Speck Formation Assay by Fluorescence Microscopy

This protocol details the visualization of ASC speck formation, a key indicator of inflammasome assembly, and its inhibition by this compound.

Materials:

  • Differentiated THP-1 cells (as described above) or other suitable human immune cells

  • LPS

  • Nigericin

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer (e.g., 0.1% Triton X-100 and 5% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Glass coverslips in a 24-well plate

Procedure:

  • Cell Seeding and Treatment:

    • Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate.

    • Perform priming, inhibitor treatment, and NLRP3 activation as described in the previous protocol.

  • Cell Fixation and Permeabilization:

    • After the activation step, gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.[6]

  • Immunostaining:

    • Incubate the cells with a primary antibody against ASC (diluted in blocking buffer) overnight at 4°C.[6]

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.[6]

    • Wash the cells three times with PBS.

  • Microscopy and Quantification:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.[8]

    • Quantify the percentage of cells containing ASC specks (a single, bright, perinuclear aggregate of ASC) in each treatment group.[6] A significant decrease in the percentage of speck-positive cells in the this compound treated groups compared to the vehicle control indicates inhibition of ASC oligomerization.

Western Blot Analysis of Caspase-1 Cleavage

This protocol is for detecting the active p20 subunit of caspase-1 in cell lysates and supernatants, which is a direct measure of inflammasome activation.

Materials:

  • Differentiated THP-1 cells

  • LPS

  • Nigericin or ATP

  • This compound

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the p20 subunit of human caspase-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Sample Preparation:

    • Culture and treat cells in 6-well plates as described in the first protocol.

    • Supernatant: Collect the cell culture supernatant and centrifuge to remove cell debris. Proteins can be concentrated by precipitation.

    • Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.[16]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the cell lysates.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-caspase-1 (p20) antibody overnight at 4°C.[16]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the p20 band in the this compound treated samples indicates inhibition of caspase-1 activation.

Safety and Selectivity

This compound is a selective inhibitor of the NLRP3 inflammasome. Studies have shown that at concentrations effective for NLRP3 inhibition, it does not significantly inhibit other inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[8] However, at higher concentrations (e.g., 10 µM), some partial reduction in IL-1β release from AIM2 and NAIP/NLRC4 pathways has been observed, which may be due to off-target effects.[8] It is important for researchers to perform dose-response experiments to determine the optimal concentration of this compound for selective NLRP3 inhibition in their specific experimental system. As with any chemical compound, appropriate personal protective equipment should be worn when handling this compound.

Conclusion

This compound is a valuable and highly selective research tool for investigating the role of the human NLRP3 inflammasome in health and disease. Its unique mechanism of action and primate specificity offer distinct advantages for studying human autoinflammatory conditions. The protocols provided here serve as a guide for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for BAL-0028 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAL-0028, a potent and selective inhibitor of the human NLRP3 inflammasome, in a cell culture setting. This document outlines the mechanism of action, provides quantitative data for experimental planning, and offers detailed protocols for key applications.

Introduction

This compound is a small molecule inhibitor that specifically targets the human and primate NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1][2][3] NLRP3 activation is associated with a variety of inflammatory diseases, making it a significant target for therapeutic development.[1][2][3] this compound offers a novel mechanism of action, binding to the NACHT domain of NLRP3 at a site distinct from the widely used inhibitor, MCC950.[1][2][4][5] This unique binding modality presents a new tool for studying NLRP3-mediated inflammation.

It is crucial to note that this compound is a poor inhibitor of mouse, rat, dog, and rabbit NLRP3, exhibiting strong species selectivity for human and primate NLRP3.[1][2][6]

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. This process can also induce a form of inflammatory cell death known as pyroptosis.[1][2][3]

This compound directly binds to the NACHT domain of the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[1][4][5][6] This inhibition blocks downstream events, including caspase-1 activation, IL-1β and IL-18 release, and pyroptosis.[1][7]

BAL0028_Mechanism_of_Action cluster_cell Cell cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, Nigericin, ATP, MSU) LPS LPS PAMPs_DAMPs->LPS Stimuli Nigericin, ATP, MSU PAMPs_DAMPs->Stimuli TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB pro_IL1b_NLRP3 Pro-IL-1β & NLRP3 (Upregulation) NFkB->pro_IL1b_NLRP3 NLRP3 NLRP3 pro_IL1b_NLRP3->NLRP3 Pro_IL1b Pro-IL-1β pro_IL1b_NLRP3->Pro_IL1b Stimuli->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage BAL0028 This compound BAL0028->NLRP3 Inhibition Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b

Figure 1: Simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against human NLRP3 in various cell types and with different activators. This data is essential for designing experiments with appropriate dose ranges.

Cell TypeActivator (Signal 2)ReadoutThis compound IC50 (nM)MCC950 IC50 (nM)
PMA-differentiated THP-1NigericinIL-1β Release57.5[6][7]14.3[6][7]
PMA-differentiated THP-1ATPIL-1β ReleaseNanomolar range[7]-
PMA-differentiated THP-1MSUIL-1β ReleaseNanomolar range[7]-
Human Primary MonocytesNigericinIL-1β ReleaseNanomolar range[7]-
iPSC-derived Microglia (iCell)NigericinIL-1β ReleaseGenerally higher than MCC950[7]-
Human Monocyte-Derived Macrophages (HMDM)NigericinIL-1β ReleaseNanomolar range[7]-
iPSC-derived Macrophages (iMacs)NigericinIL-1β ReleaseNanomolar range[7]-
Human Whole BloodNigericinIL-1β ReleasePotent inhibition (decreased potency due to plasma protein binding)[7]Potent inhibition (decreased potency due to plasma protein binding)[7]
J774A.1 (Mouse Macrophage)NigericinIL-1β Release>6000[7]5.3[7]

Note: The IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro.[8]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the activity of this compound in cell culture.

Experimental_Workflow cluster_prep Cell Preparation & Priming cluster_treatment Inhibitor Treatment & Stimulation cluster_analysis Downstream Analysis start Seed Human Myeloid Cells (e.g., THP-1, HMDMs) diff Differentiate THP-1 cells with PMA (if applicable) start->diff prime Prime cells with LPS (Signal 1) diff->prime pretreat Pre-treat cells with this compound (or vehicle control) prime->pretreat stimulate Stimulate with NLRP3 Activator (Signal 2: Nigericin, ATP, or MSU) pretreat->stimulate collect Collect Supernatant and Lyse Cells stimulate->collect elisa IL-1β ELISA on Supernatant collect->elisa ldh LDH Assay on Supernatant (for Pyroptosis) collect->ldh wb Western Blot on Cell Lysates (Caspase-1, IL-1β cleavage) collect->wb

Figure 2: General experimental workflow for assessing this compound activity in cell culture.

Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in PMA-differentiated THP-1 cells and its inhibition by this compound.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin, ATP, or Monosodium Urate (MSU) crystals

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in media containing 50-100 ng/mL PMA.

    • Incubate for 24-48 hours. After incubation, gently aspirate the PMA-containing media and wash the adherent cells once with warm PBS. Add fresh, PMA-free complete RPMI-1640 medium.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells by treating them with 1 µg/mL LPS for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A final DMSO concentration should be kept below 0.1%.

    • After the LPS priming, remove the medium and add the media containing the different concentrations of this compound or a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitor for 30-60 minutes.

  • Activation (Signal 2):

    • To activate the NLRP3 inflammasome, add one of the following stimuli to the wells:

      • Nigericin: 5-10 µM

      • ATP: 2.5-5 mM

      • MSU crystals: 150-250 µg/mL (ensure crystals are well-suspended before adding)

    • Incubate for 1-6 hours, depending on the stimulus and experimental endpoint.

  • Sample Collection:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatants for analysis of secreted IL-1β (Protocol 2) and LDH (Protocol 3).

    • The remaining cell pellets can be lysed for Western blot analysis (Protocol 4).

Protocol 2: Quantification of IL-1β Release by ELISA

Materials:

  • Human IL-1β ELISA kit

  • Cell culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the human IL-1β ELISA kit.

  • Briefly, add the collected cell culture supernatants (and standards) to the antibody-coated wells.

  • Incubate, wash, and add the detection antibody.

  • Add the substrate and stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

  • Plot the IL-1β concentration against the this compound concentration to determine the IC50 value.

Protocol 3: Assessment of Pyroptosis by LDH Release Assay

Materials:

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Cell culture supernatants from Protocol 1

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the LDH assay kit.

  • Transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the reaction mixture from the kit to each well.

  • Incubate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength.

  • The amount of LDH release is proportional to the number of cells that have undergone pyroptosis.

Protocol 4: Western Blot for Caspase-1 and IL-1β Cleavage

Materials:

  • Cell pellets from Protocol 1

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-caspase-1 (for p20 subunit), anti-IL-1β (for p17 subunit), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse the cell pellets in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the bands corresponding to cleaved caspase-1 (p20) and mature IL-1β (p17) to assess the inhibitory effect of this compound on inflammasome activation.[7]

Selectivity and Specificity

This compound demonstrates high selectivity for the NLRP3 inflammasome. At concentrations effective for NLRP3 inhibition (below 10 µM), it does not significantly inhibit other inflammasomes such as AIM2 or NAIP/NLRC4.[6][9] Furthermore, this compound does not interfere with the upstream LPS-induced priming signal, as evidenced by its lack of effect on TNF or IL-6 secretion.[6] It has also been shown to be non-cytotoxic at effective concentrations.[9]

Reagent Preparation and Storage

This compound Stock Solution:

  • This compound is soluble in DMSO.[10] Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[10]

Working Solutions:

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

  • Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

By following these guidelines and protocols, researchers can effectively utilize this compound as a selective tool to investigate the role of the human NLRP3 inflammasome in various cellular models of inflammation and disease.

References

Application Notes and Protocols for the Study of BAL-0028 in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. A key driver of this inflammatory cascade is the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4][5] Upon activation by various danger- and pathogen-associated molecular patterns, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1. This, in turn, mediates the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[2][3][4][5]

BAL-0028 is a novel, potent, and selective small molecule inhibitor of the human NLRP3 inflammasome.[1][2][3][6] These application notes provide a comprehensive overview of the experimental design for characterizing the activity of this compound in the context of neuroinflammation. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the evaluation of this compound and similar compounds.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1][2][3][4][6] This binding site is distinct from that of the well-characterized NLRP3 inhibitor MCC950.[1][2][3][4][6] A key differentiator in its mechanism is that this compound does not inhibit the ATPase activity of NLRP3, suggesting a novel modality of inhibition.[5][6] By binding to the NACHT domain, this compound effectively prevents the oligomerization of NLRP3, a critical step for the formation of the active inflammasome complex and subsequent downstream inflammatory signaling.[6] this compound has demonstrated high selectivity for human and primate NLRP3, with poor activity against the murine counterpart.[1][2][3][4]

BAL_0028_Mechanism_of_Action cluster_upstream Upstream Events cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Effects DAMPs_PAMPs DAMPs / PAMPs (e.g., Nigericin, ATP, MSU) NLRP3_inactive Inactive NLRP3 Monomer DAMPs_PAMPs->NLRP3_inactive Activation Signal NLRP3_oligomerization NLRP3 Oligomerization (Inflammasome Assembly) NLRP3_inactive->NLRP3_oligomerization BAL_0028 This compound BAL_0028->NLRP3_inactive Binds to NACHT domain ASC_recruitment ASC Recruitment & Speck Formation NLRP3_oligomerization->ASC_recruitment Pro_Caspase1 Pro-Caspase-1 ASC_recruitment->Pro_Caspase1 Recruits Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 Cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Active_Caspase1->Pyroptosis Induces Mature_IL1b Mature IL-1β (Secretion) Pro_IL1b->Mature_IL1b

Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.

Data Presentation

The following tables summarize the quantitative data for the in vitro activity of this compound.

Table 1: In Vitro Inhibition of IL-1β Release by this compound

Cell TypeActivator(s)IC50 (nM)Reference Compound (MCC950) IC50 (nM)
THP-1 macrophage-like cellsLPS + Nigericin57.514.3
THP-1 macrophage-like cellsLPS + ATPNanomolar rangeNot Reported
THP-1 macrophage-like cellsLPS + MSUNanomolar rangeNot Reported
Primary Human MonocytesLPS + NigericinNanomolar rangeNot Reported
iPSC-derived MicrogliaLPS + NigericinNot ReportedNot Reported
Human Monocyte-Derived Macrophages (HMDM)LPS + NigericinNanomolar rangeNot Reported

Data compiled from multiple sources.[1][7][8]

Table 2: Specificity of this compound for the NLRP3 Inflammasome

InflammasomeActivating StimulusThis compound Activity (<10 µM)
AIM2Poly(dA:dT)No Inhibition
NAIP/NLRC4Lfn-needle proteinNo Inhibition
NLRP1TalabostatNo Inhibition

At concentrations of 10 µM, some partial reduction in IL-1β release from AIM2 and NAIP/NLRC4 pathways was observed, likely due to off-target effects.[1][7][8]

Table 3: Biophysical and In Vivo Derivative Data

ParameterValue
This compound
Binding Affinity (Kd) to NLRP3 NACHT domain96 nM
BAL-0598 (In vivo derivative)
Unbound Plasma Concentration for 50% IL-1β Suppression~17.9 nM

BAL-0598 is a derivative of this compound with enhanced pharmacokinetic properties for murine models.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Protocol 1: THP-1 Cell Culture and Differentiation

This protocol describes the culture of human THP-1 monocytic cells and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • PMA (stock solution of 1 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well or 6-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Cell Seeding and Differentiation:

    • Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in the desired culture plate format.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.

Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol details the two-step activation of the NLRP3 inflammasome in differentiated THP-1 cells and the evaluation of this compound's inhibitory effect.

NLRP3_Activation_Workflow Start Differentiated THP-1 Cells Priming Priming (Signal 1) LPS (1 µg/mL) 3-4 hours Start->Priming Inhibitor_Treatment Inhibitor Treatment This compound (dose-response) or Vehicle (DMSO) 30-60 minutes Priming->Inhibitor_Treatment Activation Activation (Signal 2) Nigericin (10 µM) for 1-2 hours or ATP (5 mM) for 30-60 mins or MSU (150 µg/mL) for 4-6 hours Inhibitor_Treatment->Activation Sample_Collection Sample Collection Centrifuge plate Collect supernatant Activation->Sample_Collection Analysis Analysis IL-1β ELISA LDH Assay Western Blot Sample_Collection->Analysis

Caption: General workflow for the in vitro NLRP3 inflammasome activation and inhibition assay.

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • Serum-free RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • Nigericin, ATP, or Monosodium Urate (MSU) crystals

  • This compound

  • Human IL-1β ELISA kit

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Priming (Signal 1): After differentiation, gently remove the PMA-containing medium and replace it with fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. After LPS priming, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2): Add the NLRP3 activator to the wells.

    • Nigericin: Final concentration of 5-20 µM. Incubate for 1-2 hours.

    • ATP: Final concentration of 1-5 mM. Incubate for 30-60 minutes.

    • MSU: Final concentration of 150 µg/mL. Incubate for 4-6 hours.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β and LDH measurements.

Protocol 3: IL-1β ELISA

This protocol provides a general procedure for the quantification of IL-1β in cell culture supernatants.

Procedure:

  • Follow the manufacturer's instructions provided with the human IL-1β ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody specific for human IL-1β.

  • Add standards and collected cell culture supernatants to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).

  • Incubate, wash, and add a TMB substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Protocol 4: ASC Speck Formation Assay by Immunofluorescence

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • Differentiated THP-1 cells on glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

  • Primary anti-ASC antibody

  • Alexa Fluor 488-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Perform the NLRP3 inflammasome activation as described in Protocol 2 on cells grown on coverslips.

  • Fixation: Carefully aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilization and Blocking: Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.

  • Antibody Staining:

    • Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the percentage of cells with ASC specks (a single, bright, perinuclear aggregate of ASC staining).

Protocol 5: Western Blot for Caspase-1 Cleavage

This protocol is used to detect the active p20 subunit of caspase-1 in cell supernatants and lysates.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Caspase-1 (cleaved p20), anti-β-actin (for lysate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Supernatant: Collect supernatant as in Protocol 2. Proteins can be concentrated if necessary.

    • Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer:

    • Mix a standardized amount of protein from the lysate or a standardized volume of the supernatant with Laemmli sample buffer and boil.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and detect the signal using a chemiluminescent substrate.

Protocol 6: In Vivo Murine Peritonitis Model

This protocol describes an in vivo model to assess the efficacy of BAL-0598, a derivative of this compound suitable for use in mice.

Materials:

  • BAL-0598

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • LPS

  • MSU crystals

  • Sterile PBS

  • 8-12 week old C57BL/6 mice or humanized NLRP3 mice[2][3][4]

  • Mouse IL-1β ELISA kit

Procedure:

  • Dosing: Administer BAL-0598 or vehicle to mice via intraperitoneal (i.p.) injection.

  • Priming: One hour after inhibitor administration, prime the mice with an i.p. injection of LPS.

  • Challenge: Four hours after LPS priming, challenge the mice with an i.p. injection of MSU crystals.

  • Sample Collection: Six hours after the MSU challenge, euthanize the mice.

    • Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.

  • Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Measure IL-1β levels in the supernatant of the peritoneal lavage fluid using a mouse IL-1β ELISA kit.

    • Count the number of neutrophils in the peritoneal lavage fluid.

References

BAL-0028: A Potent and Selective Tool for NLRP3 Inflammasome Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-0028 is a potent and selective, reversible inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2][3] It presents a valuable tool for researchers studying the role of the NLRP3 inflammasome in various inflammatory diseases. This compound exhibits high affinity for the NACHT domain of human and primate NLRP3, acting via a novel mechanism of action distinct from the well-known inhibitor MCC950.[4][5][6][7] Its utility is underscored by its ability to block the release of pro-inflammatory cytokines IL-1β and IL-18 by inhibiting NLRP3 inflammasome assembly and subsequent caspase-1 activation.[5][8][9]

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).[8][10] Priming, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[8][11] A variety of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline materials (e.g., monosodium urate crystals), can provide the second signal, triggering the assembly of the NLRP3 inflammasome complex.[11][12] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[8] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can induce a form of inflammatory cell death known as pyroptosis.[8][10]

This compound directly binds to the NACHT domain of NLRP3, preventing its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.[1][4][9] Unlike MCC950, this compound does not inhibit the ATPase activity of NLRP3, indicating a distinct binding site and inhibitory mechanism.[4][13] This specific mode of action makes this compound a precise tool for dissecting the NLRP3 signaling pathway.

Data Presentation

Chemical Properties
PropertyValueReference
Molecular Weight403.45 g/mol [1]
FormulaC24H22FN3O2[1]
CAS No.2842012-69-3[1]
SolubilityDMSO: 81 mg/mL (200.76 mM)[1]
Ethanol: 20 mg/mL[1]
Water: Insoluble[1]
In Vitro Efficacy and Binding Affinity
ParameterValueCell Type/Assay ConditionReference
IC50
IL-1β Release (Nigericin-induced)25 nMNot specified[1][2][3]
57.5 nMPMA-differentiated THP-1 cells[5][9][13][14]
14.7 nMHumanized NLRP3 immortalized BMDMs[13]
IL-1β Release (ATP-induced)Nanomolar rangePMA-differentiated THP-1 cells[13]
IL-1β Release (MSU-induced)Nanomolar rangePMA-differentiated THP-1 cells[13]
Binding Affinity (KD)
NLRP3 NACHT domain104-123 nMSurface Plasmon Resonance (SPR)[1][2][7]
96 nMBinding Assays[9]
Species Selectivity
SpeciesActivityReference
HumanPotent Inhibitor[5][6][15]
Primate (African Green & Cynomolgus monkeys)Potent Inhibitor[13][14]
MousePoor Inhibitor (>6 µM)[6][13][15]
RatNo significant activity[5][14]
DogNo significant activity[5][14]
RabbitNo significant activity[5][14]

Mandatory Visualizations

NLRP3_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Events PAMPs PAMPs (e.g., LPS) DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive provides Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b provides Stimuli Stimuli (Nigericin, ATP, MSU) Stimuli->NLRP3_inactive NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis BAL0028 This compound BAL0028->NLRP3_active Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Human Immune Cells (e.g., THP-1 monocytes) Differentiation Differentiate with PMA (for THP-1 cells) Cell_Culture->Differentiation Seeding Seed cells in multi-well plates Differentiation->Seeding Priming Signal 1: Prime with LPS Seeding->Priming Inhibitor Pre-incubate with This compound Priming->Inhibitor Activation Signal 2: Activate with Nigericin, ATP, or MSU Inhibitor->Activation Supernatant Collect Supernatants Activation->Supernatant Cell_Lysates Prepare Cell Lysates Activation->Cell_Lysates ELISA IL-1β/IL-18 ELISA Supernatant->ELISA Western_Blot Caspase-1 Cleavage (Western Blot) Cell_Lysates->Western_Blot ASC_Speck ASC Speck Formation (Microscopy) LDH_Assay Pyroptosis (LDH Assay)

Caption: General experimental workflow for evaluating this compound activity in vitro.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages

This protocol describes the assessment of this compound's ability to inhibit IL-1β release from differentiated THP-1 cells.

Materials:

  • Human THP-1 monocytes

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • NLRP3 Activator: Nigericin, ATP, or Monosodium Urate (MSU) crystals

  • ELISA kit for human IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • To differentiate into macrophage-like cells, treat THP-1 cells with PMA (e.g., 100 ng/mL) for 24-48 hours.[16]

    • Wash the cells to remove PMA and allow them to rest in fresh media for 24 hours before the experiment.[16]

    • Seed the differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere.[17]

  • Priming (Signal 1):

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[16][17]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1 hour.[16][17]

  • Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator for a defined period (e.g., 1-2 hours):[16][17]

      • Nigericin: e.g., 5-10 µM[17]

      • ATP: e.g., 2.5-5 mM[17][18]

      • MSU crystals: Prepare as a suspension and add to cells.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Plot the IL-1β concentration against the this compound concentration to determine the IC50 value using non-linear regression analysis.[13]

Protocol 2: Assessment of Caspase-1 Cleavage by Western Blot

This protocol determines the effect of this compound on the activation of caspase-1.

Materials:

  • Cell lysates from the experiment in Protocol 1

  • Reagents for protein extraction and quantification (e.g., RIPA buffer, BCA assay)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-caspase-1 (to detect pro-caspase-1 and the cleaved p20 subunit)[5][19]

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction:

    • After collecting the supernatants in Protocol 1, lyse the cells in the wells with an appropriate lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis:

    • Analyze the blot for the presence of the pro-caspase-1 band and the cleaved, active p20 subunit. A reduction in the p20 band in this compound-treated samples indicates inhibition of caspase-1 activation.[5]

Protocol 3: ASC Speck Formation Assay by Fluorescence Microscopy

This assay visually assesses the inhibition of inflammasome assembly.[19]

Materials:

  • THP-1 cells stably expressing ASC-GFP or ASC-Cerulean, or primary macrophages from ASC-reporter mice.[19]

  • Reagents and setup as in Protocol 1.

  • 4% paraformaldehyde for cell fixation.

  • Mounting medium with DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Treatment:

    • Follow steps 1-4 of Protocol 1 using ASC-reporter cells cultured on glass coverslips in a multi-well plate.

  • Cell Fixation and Staining:

    • After the activation step, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[16]

    • If not using reporter cells, permeabilize the cells with 0.1% Triton X-100 and perform immunofluorescence staining for endogenous ASC.[16]

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.[17]

    • Quantify the percentage of cells containing ASC specks in different treatment groups. A significant reduction in the number of speck-containing cells in the presence of this compound indicates inhibition of inflammasome assembly.[17][19]

Selectivity and In Vivo Use

This compound is highly selective for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes like AIM2, NLRC4, or NLRP1 at concentrations where it potently blocks NLRP3.[9][13] It is important to note the species-specificity of this compound, as it is a poor inhibitor of mouse NLRP3.[6][13] For in vivo studies in mice, a derivative, BAL-0598, which has improved pharmacokinetic properties and maintains a similar inhibitory profile, has been successfully used in humanized NLRP3 mouse models.[9][20][21] this compound has also been shown to be effective in inhibiting hyperactive NLRP3 mutations associated with autoinflammatory diseases, in some cases more potently than MCC950.[4][20][22]

Conclusion

This compound is a valuable and specific chemical probe for investigating the function of the human and primate NLRP3 inflammasome. Its unique mechanism of action provides an alternative to other widely used inhibitors, allowing for a more nuanced exploration of NLRP3 biology. The protocols outlined above provide a framework for utilizing this compound to study NLRP3-driven inflammation in various cellular contexts.

References

Application Notes and Protocols for BAL-0028 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAL-0028 is a potent and selective inhibitor of the human NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] This document provides detailed application notes and protocols for the use of this compound in drug discovery research, focusing on its mechanism of action, key experimental assays, and relevant quantitative data. This compound represents a novel chemical entity that binds to the NACHT domain of NLRP3 at a site distinct from other known inhibitors like MCC950.[1][2] Due to its high potency and specificity for human and primate NLRP3, this compound is a valuable tool for investigating the role of the NLRP3 inflammasome in various pathological conditions.[2]

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₂₄H₂₂FN₃O₂[3]
Molecular Weight 403.45 g/mol [4]
CAS Number 2842012-69-3[3]
Appearance Solid[3]
Solubility 10 mM in DMSO[3]
Storage Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1][2][4][5] This binding prevents the oligomerization of NLRP3, a critical step in the assembly of the inflammasome complex.[6] By inhibiting NLRP3 oligomerization, this compound blocks the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), thereby preventing the formation of ASC specks.[6] This, in turn, inhibits the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][5]

BAL0028_Mechanism_of_Action cluster_upstream Upstream Activation cluster_inflammasome NLRP3 Inflammasome cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin, ATP, MSU) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 (Oligomerized) NLRP3_inactive->NLRP3_active Activation & Oligomerization ASC ASC NLRP3_active->ASC Recruitment ASC_Speck ASC Speck ASC->ASC_Speck Polymerization Pro_Casp1 Pro-Caspase-1 ASC_Speck->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis BAL0028 This compound BAL0028->NLRP3_active Inhibition IL1b_Release_Workflow Start Start Seed_Cells Seed THP-1 cells in a 96-well plate Start->Seed_Cells Differentiate Differentiate with PMA (e.g., 25-100 nM for 48-72h) Seed_Cells->Differentiate Rest Rest cells in fresh medium for 24h Differentiate->Rest Prime Prime with LPS (e.g., 1 µg/mL for 3-4h) Rest->Prime Treat Treat with this compound or vehicle (e.g., 1 hour) Prime->Treat Stimulate Stimulate with NLRP3 activator (Nigericin, ATP, or MSU) Treat->Stimulate Collect Collect supernatant Stimulate->Collect Analyze Measure IL-1β by ELISA Collect->Analyze End End Analyze->End Peritonitis_Workflow Start Start Acclimatize Acclimatize mice Start->Acclimatize Administer_Drug Administer BAL-0598 or vehicle (e.g., PO, IP, or SC) Acclimatize->Administer_Drug Induce_Peritonitis Induce peritonitis with intraperitoneal zymosan injection Administer_Drug->Induce_Peritonitis Euthanize Euthanize mice at a specific time point (e.g., 4-24h) Induce_Peritonitis->Euthanize Collect_Lavage Collect peritoneal lavage fluid Euthanize->Collect_Lavage Analyze_Cells Analyze immune cell infiltration (e.g., flow cytometry, cell counts) Collect_Lavage->Analyze_Cells Analyze_Cytokines Measure cytokine levels in lavage fluid by ELISA Collect_Lavage->Analyze_Cytokines End End Analyze_Cells->End Analyze_Cytokines->End

References

Troubleshooting & Optimization

BAL-0028 solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and preparation of BAL-0028, a potent and selective NLRP3 inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of 81 mg/mL (200.76 mM) and 10 mM.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]

Q2: Can I dissolve this compound in ethanol (B145695) or water?

A2: this compound has limited solubility in ethanol (20 mg/mL) and is considered insoluble in water.[2] Therefore, preparing primary stock solutions in these solvents is not recommended.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation may indicate that the compound has fallen out of solution. This can be caused by several factors, including low-quality or wet DMSO, improper storage, or exceeding the solubility limit. To troubleshoot, gently warm the solution and vortex to aid dissolution. If the issue persists, preparing a fresh stock solution using anhydrous DMSO is recommended. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect solubility, it is best to aliquot the stock solution into smaller, single-use volumes.[2][3]

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is critical for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[2]

  • Stock Solutions: Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][3]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationMolarityNotesReference
DMSO81 mg/mL200.76 mMUse fresh, anhydrous DMSO.[2]
DMSO10 mM-[1]
Ethanol20 mg/mL-Limited solubility.[2]
WaterInsoluble-Not recommended for stock solutions.[2]

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for in vitro and in vivo experiments.

Preparation of Stock Solution (81 mg/mL in DMSO)
  • Equilibrate the this compound vial to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 81 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 81 mg of this compound powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use tubes and store at -80°C.

Preparation of Working Solution for In Vitro Cell-Based Assays

This protocol provides a 1 mL working solution with a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • Prepare an 81 mg/mL stock solution of this compound in DMSO as described above.

  • In a sterile microcentrifuge tube, add 50 µL of the 81 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and vortex until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • Mix the final solution thoroughly. This solution should be prepared fresh and used immediately for optimal results.[2]

Preparation of Formulation for In Vivo Oral Administration (5 mg/mL Suspension)
  • Weigh 5 mg of this compound powder.

  • Prepare a 1 mL solution of Carboxymethylcellulose sodium (CMC-Na) at the desired concentration in water.

  • Add the 5 mg of this compound to the 1 mL of CMC-Na solution.

  • Mix thoroughly to obtain a homogeneous suspension.[2]

Preparation of Formulation for In Vivo Injection (Clear Solution)

This protocol yields a clear solution with a final concentration of at least 2.5 mg/mL.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until clear.

  • Add 450 µL of saline to reach a final volume of 1 mL.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the preparation of this compound solutions.

BAL_0028_Troubleshooting start Start: Prepare this compound Solution check_dissolution Observe Solution: Clear or Precipitated? start->check_dissolution precipitated Issue: Precipitation/ Cloudiness check_dissolution->precipitated Precipitated success Success: Solution is Clear check_dissolution->success Clear troubleshoot Troubleshoot: 1. Gentle Warming 2. Vortexing precipitated->troubleshoot check_again Re-observe: Dissolved? troubleshoot->check_again check_again->success Yes fail Issue Persists: Prepare Fresh Solution check_again->fail No end End: Use Solution success->end best_practices Best Practices: - Use Anhydrous DMSO - Aliquot for Storage - Avoid Freeze-Thaw fail->best_practices best_practices->start Restart

Caption: Troubleshooting workflow for this compound solution preparation.

Signaling Pathway Context

This compound is a reversible inhibitor of NLRP3 activation.[3] It binds to the NACHT domain of NLRP3, which is distinct from the binding site of another common NLRP3 inhibitor, MCC950.[4][5] This interaction prevents NLRP3 inflammasome assembly and subsequent release of pro-inflammatory cytokines like IL-1β.[6][7]

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs NFkB NF-κB Activation (Priming) PAMPs_DAMPs->NFkB NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription Activation_Signal Activation Signal (e.g., Nigericin) NLRP3_active Active NLRP3 Activation_Signal->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleavage BAL0028 This compound BAL0028->NLRP3_active Inhibits

Caption: Simplified diagram of the NLRP3 inflammasome pathway and the inhibitory action of this compound.

References

BAL-0028 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BAL-0028 in different solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

This compound: Solubility and Storage Recommendations

Proper handling and storage of this compound are critical for maintaining its potency and achieving reliable experimental outcomes. The following table summarizes the known solubility and recommended storage conditions for this compound.

ParameterRecommendationSource
Solubility
DMSO: 81 mg/mL (200.76 mM)[1][2]
Ethanol: 20 mg/mL[1][2]
Water: Insoluble[1][2]
Storage of Solid Compound
-20°C for up to 3 years[1][2]
Storage of Stock Solutions
-80°C for up to 1 year[1][2]
-20°C for up to 1 month[1][2][3]
Important Note Moisture-absorbing DMSO can reduce solubility. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][2]

Experimental Workflow for Solution Preparation and Storage

To minimize potential degradation and ensure the quality of your this compound solutions, please follow the recommended workflow outlined below.

G cluster_preparation Solution Preparation cluster_storage Storage and Handling cluster_key Key start Start: Weigh solid this compound solvent Select fresh, anhydrous solvent (e.g., DMSO) start->solvent dissolve Dissolve this compound to desired concentration solvent->dissolve vortex Vortex or sonicate gently to ensure complete dissolution dissolve->vortex aliquot Aliquot stock solution into single-use vials vortex->aliquot store Store aliquots at -80°C (long-term) or -20°C (short-term) aliquot->store thaw When needed, thaw one aliquot rapidly at room temperature store->thaw For use use Use immediately and discard any unused portion thaw->use key_process Process Step key_flow Workflow

Caption: Recommended workflow for preparing and storing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] It is reported to be insoluble in water.[1][2] For cell-based assays, DMSO is commonly used as the initial solvent for preparing a concentrated stock solution, which is then further diluted in aqueous media.

Q2: What are the recommended storage conditions for this compound?

A2: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[1][2][3] It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: I noticed that my this compound is not dissolving well in DMSO. What could be the issue?

A3: Difficulty in dissolving this compound in DMSO could be due to the quality of the solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1][2] We strongly recommend using fresh, anhydrous (moisture-free) DMSO to prepare your stock solutions. Gentle warming or sonication may also aid in dissolution, but care should be taken to avoid excessive heat.

Q4: Is there any quantitative data on the stability of this compound in different solvents over time?

A4: Currently, there is a lack of publicly available, detailed quantitative studies on the stability of this compound in various solvents, including degradation rates and half-life under different conditions (e.g., temperature, pH, light exposure). The provided storage recommendations are based on general best practices from suppliers. For experiments that are highly sensitive to the precise concentration of the active compound, we recommend performing an in-house stability check. This can be done by preparing a fresh solution and comparing its performance or analytical profile (e.g., via HPLC) to a solution that has been stored for a certain period.

Q5: What are the potential degradation pathways for a compound like this compound?

A5: While specific degradation pathways for this compound have not been published, small molecule inhibitors can be susceptible to several common degradation routes. These include hydrolysis (reaction with water), oxidation (reaction with oxygen), and photolysis (degradation due to light exposure). The molecular structure of this compound contains functional groups that could potentially be susceptible to these pathways. To mitigate these risks, it is important to use anhydrous solvents, protect solutions from light, and store them at low temperatures in tightly sealed containers.

G cluster_factors Influencing Factors cluster_products Potential Degradation Products BAL0028 This compound Hydrolyzed Hydrolyzed Products BAL0028->Hydrolyzed Hydrolysis Oxidized Oxidized Products BAL0028->Oxidized Oxidation Photodegraded Photodegradation Products BAL0028->Photodegraded Photolysis Water Water (Hydrolysis) Water->Hydrolyzed Oxygen Oxygen (Oxidation) Oxygen->Oxidized Light Light (Photolysis) Light->Photodegraded pH pH pH->Hydrolyzed Temperature Temperature Temperature->Hydrolyzed Temperature->Oxidized

Caption: Potential degradation pathways for small molecule inhibitors like this compound.

References

Technical Support Center: Overcoming BAL-0028 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAL-0028, a potent and selective inhibitor of the human NLRP3 inflammasome. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] It exerts its inhibitory effect by binding directly to the NACHT domain of the human NLRP3 protein.[1][2][4] This binding is at a site distinct from that of the commonly used NLRP3 inhibitor, MCC950, and it does not inhibit the ATPase activity of NLRP3.[4][5] this compound's primary mechanism of action is the prevention of NLRP3 oligomerization, a critical step in inflammasome activation.[4]

Q2: How specific is this compound for the NLRP3 inflammasome?

A2: this compound is a highly potent and specific inhibitor of human and primate NLRP3.[1][2][3] At concentrations below 10 μM, it specifically inhibits the NLRP3 inflammasome without significantly affecting other inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[6][7] However, at a concentration of 10 μM, some partial inhibition of the AIM2 and NAIP/NLRC4 pathways has been observed, suggesting potential off-target effects at high concentrations.[6][7]

Q3: Can I use this compound in my mouse models of inflammation?

A3: this compound is a poor inhibitor of mouse NLRP3.[1][2][3] Therefore, it is not recommended for use in standard mouse models. For in vivo studies in mice, it is advised to use humanized NLRP3 mice.[1][3] A derivative of this compound, BAL-0598, has been developed with improved pharmacokinetic properties for use in murine models and has shown efficacy in a peritonitis model in humanized NLRP3 mice.[1][2]

Q4: What are the known off-target effects of this compound?

A4: The primary documented off-target effects of this compound occur at high concentrations (10 μM), where it can partially reduce IL-1β release from AIM2 and NAIP/NLRC4 inflammasome pathways.[6][7] It is crucial to perform dose-response experiments to determine the optimal concentration that maintains specificity for NLRP3 in your experimental system.

Troubleshooting Guide

Issue 1: I am observing inhibition of inflammatory pathways other than NLRP3.

  • Question: Why might I be seeing broader anti-inflammatory effects than just NLRP3 inhibition?

  • Answer: This is likely due to using too high a concentration of this compound. At 10 μM, this compound has been shown to have some effects on the AIM2 and NAIP/NLRC4 inflammasomes.[6][7]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate this compound in your assay to determine the minimal concentration required to achieve potent inhibition of NLRP3-dependent signaling.

    • Use Specificity Controls: Include experimental arms to assess the effect of this compound on other inflammasomes. For example, use specific stimuli for AIM2 (e.g., Poly(dA:dT)) and NLRC4 (e.g., Salmonella typhimurium infection) to confirm that the effective concentration for NLRP3 inhibition does not impact these pathways.

    • Consult Quantitative Data: Refer to the table below for known IC50 values to guide your concentration selection.

Issue 2: I am not observing the expected inhibitory effect of this compound in my cell-based assay.

  • Question: I am using a well-established NLRP3-activating stimulus, but this compound is not inhibiting the inflammatory response. What could be the reason?

  • Answer: There are several potential reasons for this observation. The most common are related to the species of the cells being used or experimental setup.

  • Troubleshooting Steps:

    • Confirm Species of Cells: Ensure you are using human or primate cells. This compound is a poor inhibitor of rodent NLRP3.[1][2][3]

    • Verify NLRP3-Dependence: Confirm that the inflammatory response in your specific cell type and with your chosen stimulus is indeed NLRP3-dependent. This can be done using NLRP3 knockout/knockdown cells or by comparing with a known NLRP3 inhibitor like MCC950.

    • Assess Cell Permeability and Compound Stability: While this compound has shown good activity in various human cell types, issues with cell permeability in novel cell lines or compound degradation under specific experimental conditions could be a factor. Consider performing a target engagement assay to confirm that this compound is reaching its intracellular target.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against various inflammasomes.

TargetCell TypeStimulusIC50 / EffectReference
NLRP3 THP-1 macrophagesNigericin57.5 nM[7]
NLRP3 THP-1 macrophagesATPNanomolar range[8]
NLRP3 THP-1 macrophagesMSU crystalsNanomolar range[8]
NLRP3 Primary human monocytesNigericinNanomolar range[3]
AIM2 THP-1 macrophagesPoly(dA:dT)No inhibition up to 1 µM, partial inhibition at 10 µM[8]
NAIP/NLRC4 THP-1 macrophagesS. typhimuriumPartial inhibition at 10 µM[6]
NLRP1 Human keratinocytesVal-boroProNo effect[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest effective concentration of this compound that inhibits NLRP3 activation without causing off-target effects.

Methodology:

  • Cell Seeding: Plate human monocytic cells (e.g., THP-1) or primary human macrophages at an appropriate density.

  • Cell Priming: Prime the cells with lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment: Pre-incubate the primed cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).

  • NLRP3 Activation: Stimulate the cells with a known NLRP3 activator (e.g., nigericin, ATP, or MSU crystals).

  • Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value. The optimal concentration for your experiments should be in the range of the IC50 and should not exceed concentrations that show off-target effects in specificity control experiments.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound is binding to its intended target, NLRP3, within the cell.

Methodology:

  • Cell Treatment: Treat intact human cells with either vehicle (DMSO) or a saturating concentration of this compound.

  • Cell Lysis: After incubation, harvest and lyse the cells to obtain a protein lysate.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Supernatant Analysis: Collect the supernatants containing the soluble proteins and analyze the levels of NLRP3 protein by Western blot.

  • Data Analysis: Plot the amount of soluble NLRP3 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

NLRP3_Pathway cluster_activation NLRP3 Activation Stimuli cluster_inflammasome NLRP3 Inflammasome Complex cluster_inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP, MSU) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 2 ASC ASC NLRP3->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage BAL0028 This compound BAL0028->NLRP3 Inhibits Oligomerization Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Secreted IL-1β Pro_IL1b->IL1b

Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound.

Logical_Relationship cluster_conditions Experimental Conditions cluster_outcomes Inferences phenotype Observed Phenotype on_target On-Target NLRP3 Effect phenotype->on_target phenotype->on_target if mimicked by NLRP3 KO and not induced by inactive analog off_target Off-Target Effect phenotype->off_target phenotype->off_target if not mimicked by NLRP3 KO artifact Compound Scaffold Artifact phenotype->artifact phenotype->artifact if induced by inactive analog bal0028 This compound Treatment bal0028->phenotype Induces/Inhibits nlrp3_ko NLRP3 Knockout/Knockdown nlrp3_ko->phenotype Mimics/Rescues This compound effect inactive_analog Inactive Analog Control inactive_analog->phenotype No Effect

References

Technical Support Center: BAL-0028 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BAL-0028, a potent and selective inhibitor of the human NLRP3 inflammasome.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] It functions by directly binding to the NACHT domain of the human NLRP3 protein.[1][2][3][4] This binding is at a site distinct from that of the commonly used NLRP3 inhibitor, MCC950.[1][2][3] Unlike MCC950, this compound does not inhibit the ATPase activity of NLRP3, indicating a novel mechanism of action that ultimately prevents the assembly and activation of the inflammasome complex.[4][5] This inhibition leads to a reduction in the release of pro-inflammatory cytokines IL-1β and IL-18, as well as preventing pyroptotic cell death.[1][3][5]

Q2: I am not observing any inhibition of NLRP3 in my mouse cell line. Is there a problem with the compound?

This is an expected result. This compound is highly specific for human and primate NLRP3 and is a poor inhibitor of mouse NLRP3.[1][2][3][6] If your research requires in vivo studies in mice, it is recommended to use humanized NLRP3 mice.[1][2][3] Alternatively, a derivative of this compound, named BAL-0598, has been developed with improved pharmacokinetic properties for use in murine models and shows a comparable NLRP3 inhibition profile in cells.[5][7]

Q3: How does the potency of this compound compare to MCC950?

This compound is a potent inhibitor of human NLRP3 with nanomolar efficacy.[1][4] In many human cell-based assays, this compound effectively mirrors the inhibitory action of MCC950, although sometimes at slightly higher concentrations.[5][6] For instance, in THP-1 macrophage-like cells stimulated with LPS and nigericin, the IC50 of this compound for IL-1β release is approximately 57.5 nM, whereas for MCC950 it is around 14.3 nM.[5][7] However, in iPSC-derived microglia, both compounds exhibit similar potency.[5][8]

Q4: Is this compound selective for the NLRP3 inflammasome?

Yes, this compound demonstrates high selectivity for the NLRP3 inflammasome. At concentrations effective for NLRP3 inhibition (below 10 μM), it does not significantly inhibit other inflammasomes such as AIM2, NAIP/NLRC4, or NLRP1.[5][7] However, at a high concentration of 10 μM, some partial reduction in IL-1β release from AIM2 and NAIP/NLRC4 pathways has been observed, which may be due to off-target effects.[7][8]

Q5: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition of IL-1β release in human cells. 1. Incorrect cell priming: Insufficient LPS stimulation can lead to inadequate pro-IL-1β and NLRP3 expression. 2. Suboptimal this compound concentration: The IC50 can vary between cell types and stimuli. 3. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.1. Ensure cells are properly primed with an optimal concentration of LPS (e.g., 1 µg/mL for THP-1 cells) for a sufficient duration. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. 3. Prepare fresh stock solutions from powder and aliquot for single use.
High background signal in inflammasome activation assays. 1. Cell stress or death: Over-stimulation with priming or activation agents can cause non-specific cytokine release. 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination can activate immune cells.1. Titrate the concentration of LPS and the NLRP3 activator (e.g., nigericin, ATP, MSU) to minimize cytotoxicity. 2. Regularly test cell cultures for contamination. Use endotoxin-free reagents and consumables.
Inconsistent results between experiments. 1. Variability in cell passage number: Cell responsiveness can change with prolonged culture. 2. Inconsistent timing of compound addition: The pre-incubation time with this compound can influence its inhibitory effect.1. Use cells within a defined passage number range for all experiments. 2. Standardize the pre-incubation time with this compound before adding the NLRP3 activation stimulus.
This compound appears to inhibit TNF-α or IL-6 release. Off-target effects at high concentrations: While selective, very high concentrations might affect other signaling pathways.This compound should not interfere with LPS-induced signaling for inflammasome-independent cytokines like TNF-α and IL-6 at effective NLRP3 inhibitory concentrations.[5][7] If inhibition is observed, reduce the concentration of this compound to a range where it is selective for NLRP3.

Data Presentation

Table 1: In Vitro Potency of this compound against Human NLRP3

Cell TypeStimulusReadoutIC50 (nM)
THP-1 (PMA-differentiated)LPS + NigericinIL-1β Release57.5[5][7]
THP-1 (PMA-differentiated)LPS + ATPIL-1β ReleaseNanomolar range[5]
THP-1 (PMA-differentiated)LPS + MSUIL-1β ReleaseNanomolar range[5]
Primary Human MonocytesLPS + NigericinIL-1β ReleaseNanomolar range[5]
iPSC-derived MicrogliaLPS + NigericinIL-1β ReleaseNanomolar range (equipotent to MCC950)[5][8]
Human Monocyte-Derived Macrophages (HMDM)LPS + NigericinIL-1β ReleaseNanomolar range[5]
iPSC-derived Macrophages (iMacs)LPS + NigericinIL-1β ReleaseNanomolar range[5]

Table 2: Binding Affinity of this compound to NLRP3

Protein DomainMethodKD (nM)
NLRP3 NACHTSurface Plasmon Resonance (SPR)104 - 123[10][11]
NLRP3 NACHTBinding Assay96[7]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells/well and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Priming:

    • After differentiation, replace the medium with fresh RPMI-1640.

    • Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibition:

    • Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.

  • Activation:

    • Activate the NLRP3 inflammasome by adding a stimulus such as:

      • Nigericin (5-10 µM)

      • ATP (5 mM)

      • Monosodium Urate (MSU) crystals (150 µg/mL)

    • Incubate for 1-2 hours.

  • Measurement of IL-1β Release:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

BAL0028_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Signaling PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin, ATP, MSU) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active Conformational Change BAL0028 This compound NLRP3_NACHT NLRP3 NACHT Domain BAL0028->NLRP3_NACHT ASC_speck ASC Speck Formation NLRP3_active->ASC_speck Casp1_activation Caspase-1 Activation ASC_speck->Casp1_activation IL1b_release IL-1β & IL-18 Release Casp1_activation->IL1b_release Pyroptosis Pyroptosis Casp1_activation->Pyroptosis

Caption: Mechanism of this compound in the NLRP3 inflammasome pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture & Differentiation (e.g., THP-1 cells + PMA) start->cell_culture priming 2. Priming (e.g., LPS) cell_culture->priming inhibition 3. Inhibition (Add this compound) priming->inhibition activation 4. Activation (e.g., Nigericin, ATP, MSU) inhibition->activation measurement 5. Measurement (e.g., IL-1β ELISA) activation->measurement analysis 6. Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Caption: General workflow for an in vitro this compound experiment.

Logical_Relationship cluster_species Species Specificity Human Human NLRP3 Primate Primate NLRP3 Mouse Mouse NLRP3 Other_rodent Other Rodent NLRP3 BAL0028 This compound BAL0028->Human Inhibits BAL0028->Primate Inhibits BAL0028->Mouse Poorly Inhibits BAL0028->Other_rodent Poorly Inhibits

Caption: Species selectivity of this compound for NLRP3.

References

Technical Support Center: Optimizing the Pharmacokinetics of BAL-0028

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving the pharmacokinetics of the NLRP3 inhibitor, BAL-0028.

Troubleshooting Guides and FAQs

This section is designed to provide answers to common and specific questions related to the experimental use of this compound, with a focus on its pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the human NLRP3 inflammasome.[1][2][3] It functions by binding to the NACHT domain of the NLRP3 protein, a site distinct from that of the commonly used inhibitor MCC950.[3][4] This binding prevents NLRP3 oligomerization, a critical step in inflammasome activation, thereby blocking the release of pro-inflammatory cytokines IL-1β and IL-18.[1][4]

Q2: What are the known pharmacokinetic challenges associated with this compound?

A2: The primary pharmacokinetic challenge of this compound is its poor in vivo profile, which is largely attributed to very high plasma protein binding.[1] In mouse plasma, this compound exhibits approximately 99.9% binding to plasma proteins, which severely limits its free fraction and, consequently, its in vivo efficacy.[1]

Q3: Has there been a strategy developed to overcome the poor pharmacokinetics of this compound?

A3: Yes, to address the pharmacokinetic limitations of this compound, a derivative compound, BAL-0598, was developed.[1][2] BAL-0598 demonstrates improved pharmacokinetic properties, including significantly reduced plasma protein binding, making it more suitable for in vivo studies.[1][2]

Q4: How does the plasma protein binding of this compound compare to its derivative, BAL-0598?

A4: BAL-0598 has approximately 16-fold lower plasma protein binding in mice compared to this compound.[1] This reduction in plasma protein binding increases the unbound fraction of the drug, which is available to engage the target and exert its pharmacological effect.

Troubleshooting Guide

Problem 1: Low or no in vivo efficacy observed with this compound in animal models.

  • Possible Cause: High plasma protein binding of this compound is limiting the free drug concentration at the target site.

  • Troubleshooting Steps:

    • Quantify Free Drug Concentration: If possible, measure the unbound concentration of this compound in the plasma of your experimental animals to confirm that it is below the effective concentration.

    • Consider a Different Formulation: While challenging for highly bound compounds, exploring different formulation strategies to enhance solubility and absorption might marginally improve exposure. However, this is unlikely to overcome the fundamental issue of high plasma protein binding.

    • Switch to BAL-0598: For in vivo studies, it is highly recommended to use the derivative BAL-0598, which was specifically designed for improved pharmacokinetics.[1][2]

    • In Vitro-In Vivo Correlation: Ensure that the concentrations used in your in vitro assays are relevant to the achievable free concentrations in vivo.

Problem 2: Difficulty in preparing this compound formulations for in vivo administration due to poor solubility.

  • Possible Cause: this compound is known to be insoluble in water.

  • Troubleshooting Steps:

    • Follow Recommended Solubilization Protocols: For in vivo oral administration, a homogeneous suspension can be prepared using vehicles like CMC-Na. For injections, a clear solution can be achieved using a co-solvent system such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

    • Use Fresh DMSO: When preparing stock solutions in DMSO, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.

    • Sonication: Gentle sonication may help to dissolve the compound in the chosen vehicle.

    • Particle Size Reduction: For suspensions, reducing the particle size of the this compound powder through techniques like micronization can improve the homogeneity and stability of the suspension.

Problem 3: Inconsistent results in in vitro assays with this compound.

  • Possible Cause: Variability in experimental conditions or compound handling.

  • Troubleshooting Steps:

    • Consistent Cell Passages: Use cells within a consistent and narrow passage number range for all experiments.

    • Serum Concentration in Media: Be mindful of the serum concentration in your cell culture media, as the high plasma protein binding of this compound can be mimicked by serum proteins in vitro, affecting the free concentration available to the cells. Consider using serum-free or low-serum conditions for certain assays if appropriate.

    • Freshly Prepared Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock to avoid degradation.

    • Control Compounds: Always include a positive control with a known mechanism of action, such as MCC950, to validate your assay performance.

Quantitative Data

The following table summarizes the available comparative pharmacokinetic data for this compound and its derivative, BAL-0598. Please note that a complete pharmacokinetic profile for these compounds is not publicly available.

ParameterThis compoundBAL-0598Reference
Mouse Plasma Protein Binding ~99.9%98.39% ± 0.49%[1]
Half-life (t½) Not ReportedNot Reported
Clearance (CL) Not ReportedNot Reported
Volume of Distribution (Vd) Not ReportedNot Reported
Oral Bioavailability (F%) Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the pharmacokinetics of this compound are provided below.

1. In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Objective: To determine the fraction of this compound or its analogs that binds to plasma proteins.

  • Materials:

    • This compound or analog

    • Control compound with known plasma protein binding (e.g., warfarin)

    • Pooled plasma from the species of interest (e.g., mouse, human)

    • Phosphate (B84403) buffered saline (PBS), pH 7.4

    • Equilibrium dialysis apparatus (e.g., RED device)

    • LC-MS/MS system for quantification

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the pooled plasma with this compound to the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein precipitation.

    • Load the plasma sample containing this compound into the donor chamber of the equilibrium dialysis device.

    • Load an equal volume of PBS into the receiver chamber.

    • Incubate the device at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).

    • After incubation, collect samples from both the donor and receiver chambers.

    • Determine the concentration of this compound in both chambers using a validated LC-MS/MS method.

    • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)

    • The percentage of plasma protein binding is calculated as: % Bound = (1 - fu) * 100

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Objective: To assess the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Materials:

    • This compound

    • Pooled liver microsomes from the species of interest

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer, pH 7.4

    • Acetonitrile (B52724) or methanol (B129727) with an internal standard for reaction termination and sample preparation

    • LC-MS/MS system for quantification

  • Procedure:

    • Prepare a working solution of this compound in buffer.

    • In a multi-well plate, pre-incubate the liver microsomes and this compound in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile or methanol containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

3. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of this compound or BAL-0598 after administration to mice.

  • Materials:

    • This compound or BAL-0598

    • Appropriate formulation vehicle

    • Mice (specify strain, age, and sex)

    • Dosing equipment (e.g., oral gavage needles, syringes)

    • Blood collection supplies (e.g., capillaries, anticoagulant-coated tubes)

    • Centrifuge

    • LC-MS/MS system for quantification

  • Procedure:

    • Acclimate the mice to the experimental conditions.

    • Prepare the dosing formulation of this compound or BAL-0598 at the desired concentration.

    • Administer the compound to the mice via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Process the blood samples by centrifugation to obtain plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). For oral dosing, bioavailability (F%) can be calculated by comparing the AUC from oral administration to the AUC from IV administration.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

NLRP3_Signaling_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inflammasome Inflammasome Complex cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Priming Priming PAMPs/DAMPs->Priming Signal 1 (e.g., LPS) Activation Activation Priming->Activation Signal 2 (e.g., ATP) NLRP3 NLRP3 Activation->NLRP3 ASC ASC NLRP3->ASC Oligomerization Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage This compound This compound This compound->NLRP3 Binds to NACHT domain IL-1β IL-1β Caspase-1->IL-1β Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation

Caption: this compound inhibits the NLRP3 signaling pathway.

PK_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies cluster_analysis Analysis & Modeling Solubility Solubility Formulation Formulation Solubility->Formulation Metabolic_Stability Metabolic_Stability PK_Parameter_Calculation PK_Parameter_Calculation Metabolic_Stability->PK_Parameter_Calculation Plasma_Protein_Binding Plasma_Protein_Binding Plasma_Protein_Binding->PK_Parameter_Calculation Animal_Dosing Animal_Dosing Formulation->Animal_Dosing Blood_Sampling Blood_Sampling Animal_Dosing->Blood_Sampling LCMS_Analysis LCMS_Analysis Blood_Sampling->LCMS_Analysis LCMS_Analysis->PK_Parameter_Calculation PKPD_Modeling PKPD_Modeling PK_Parameter_Calculation->PKPD_Modeling

Caption: Experimental workflow for pharmacokinetic analysis.

Logical_Relationship Problem Poor Pharmacokinetics of this compound Cause High Plasma Protein Binding (~99.9%) Problem->Cause is caused by Mechanism Chemical Derivatization Cause->Mechanism is addressed by Solution Improved Pharmacokinetics with BAL-0598 Outcome Reduced Plasma Protein Binding (~98.4%) Solution->Outcome is achieved by Mechanism->Solution leads to

Caption: Logical relationship of improving this compound's pharmacokinetics.

References

Validation & Comparative

Validating the Selectivity of BAL-0028 for the NLRP3 Inflammasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the release of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of inflammatory cell death known as pyroptosis. Consequently, the development of selective NLRP3 inhibitors is a promising therapeutic strategy. This guide provides a comparative analysis of BAL-0028, a novel NLRP3 inhibitor, against the well-characterized inhibitor MCC950, with a focus on its selectivity, supported by experimental data.

Mechanism of Action and Binding

This compound is a potent and selective inhibitor of the human NLRP3 inflammasome.[1][2][3][4][5] Unlike many other NLRP3 inhibitors, this compound exhibits a novel mechanism of action. While it binds to the NACHT domain of NLRP3, its binding site is distinct from that of MCC950.[1][2][3][4][5] A key differentiator is that this compound does not inhibit the ATPase activity of NLRP3, a mechanism common to MCC950 and other inhibitors.[1][6][7] Instead, this compound prevents NLRP3 oligomerization, an essential step in inflammasome activation.[1]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound in comparison to MCC950 in inhibiting NLRP3-dependent IL-1β release in various human cell models.

InhibitorCell LineStimulusIC50 (nM)Reference
This compound THP-1 macrophagesLPS + Nigericin57.5[8]
This compound THP-1 macrophagesLPS + ATPNanomolar range[3][7]
This compound THP-1 macrophagesLPS + MSUNanomolar range[3][7]
This compound Primary human monocytesLPS + NigericinConsistently inhibits[3]
MCC950 THP-1 macrophagesLPS + Nigericin14.3[8]

LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; MSU: Monosodium urate crystals.

Selectivity Profile of this compound

A critical aspect of a therapeutic inhibitor is its selectivity for the intended target. This compound has been demonstrated to be highly selective for the NLRP3 inflammasome, with minimal off-target effects on other known inflammasomes at concentrations effective for NLRP3 inhibition.

InflammasomeThis compound Activity (at <10 µM)Reference
NLRP3 Potent Inhibition[1][2][3][4][5]
AIM2 No significant inhibition[6][7][8][9]
NAIP/NLRC4 No significant inhibition[6][7][8][9]
NLRP1 No significant inhibition[6][7][8][9]

At higher concentrations (10 µM), some partial reduction in IL-1β release from AIM2 and NAIP/NLRC4 pathways has been observed, likely due to off-target effects at these concentrations.[8][9] Importantly, this compound does not interfere with LPS-induced signaling, as evidenced by the unaffected secretion of inflammasome-independent cytokines such as TNF and IL-6.[8]

A notable feature of this compound is its species specificity. It is a potent inhibitor of human and primate NLRP3 but shows poor activity against mouse, rat, dog, or rabbit NLRP3.[2][3][6][8] This has implications for preclinical in vivo studies, where a derivative, BAL-0598, with a similar inhibition profile but improved pharmacokinetic properties for murine models, has been used.[5][8]

Furthermore, this compound has shown efficacy in inhibiting hyperactive NLRP3 mutations associated with autoinflammatory diseases, in some cases more potently than MCC950.[1][2][4][5]

Experimental Methodologies

The validation of this compound's selectivity and potency relies on a series of well-defined cellular and biochemical assays.

Cell-Based IL-1β Release Assay
  • Objective: To quantify the inhibitory effect of compounds on NLRP3-dependent IL-1β secretion.

  • Cell Lines: Human monocytic THP-1 cells, primary human peripheral blood mononuclear cells (PBMCs), or induced pluripotent stem cell (iPSC)-derived macrophages.

  • Protocol:

    • Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

    • Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound or a comparator compound (e.g., MCC950) for a defined period.

    • Activation: The NLRP3 inflammasome is activated with a specific stimulus such as nigericin, ATP, or monosodium urate (MSU) crystals.

    • Quantification: The concentration of secreted IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Analysis: IC50 values are calculated by plotting the dose-response curve of the inhibitor.

ASC Speck Formation Assay
  • Objective: To visualize and quantify the formation of the ASC speck, a hallmark of inflammasome activation.

  • Methodology:

    • Cell System: HEK293T cells co-transfected with NLRP3 and ASC-GFP/BFP fusion proteins, or THP-1 cells endogenously expressing ASC-GFP.

    • Treatment and Activation: Cells are primed and treated with inhibitors as described above, followed by NLRP3 activation.

    • Imaging: ASC speck formation is visualized using fluorescence microscopy.

    • Quantification: The percentage of cells containing ASC specks is quantified by flow cytometry or automated image analysis. A reduction in the number of speck-positive cells indicates inhibition of inflammasome assembly.[3][9]

Caspase-1 Activation Assay
  • Objective: To assess the effect of inhibitors on the autocatalytic cleavage of pro-caspase-1 into its active form.

  • Protocol:

    • Cell Lysis: Following treatment and activation, cell lysates are prepared.

    • Western Blotting: Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Detection: Membranes are probed with antibodies specific for the cleaved (p20) subunit of caspase-1. A decrease in the p20 band intensity indicates inhibition of caspase-1 activation.[7][9]

Inflammasome Specificity Assays
  • Objective: To determine if the inhibitor's activity is specific to the NLRP3 inflammasome.

  • Protocol:

    • AIM2 Activation: Cells are stimulated with poly(dA:dT) to activate the AIM2 inflammasome.

    • NLRC4 Activation: Cells are infected with bacteria such as Salmonella typhimurium to activate the NAIP/NLRC4 inflammasome.

    • NLRP1 Activation: Specific cell lines known to express NLRP1 are treated with appropriate stimuli.

    • Analysis: IL-1β or IL-18 release is measured by ELISA. Lack of inhibition in these assays demonstrates selectivity for NLRP3.[7][9]

Visualizing the Pathways

To better understand the context of this compound's action, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor validation.

NLRP3_Pathway cluster_activation NLRP3 Activation Signals cluster_priming Priming Signal PAMPs PAMPs / DAMPs (e.g., Nigericin, ATP, MSU) NLRP3_inactive NLRP3 (inactive) PAMPs->NLRP3_inactive Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b Transcription NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp Transcription IL1b IL-1β (active) pro_IL1b->IL1b NLRP3_exp->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome recruits caspase1 Caspase-1 (active) Inflammasome->caspase1 cleaves caspase1->pro_IL1b cleaves pyroptosis Pyroptosis caspase1->pyroptosis induces BAL0028 This compound BAL0028->NLRP3_active Inhibits Oligomerization

Caption: NLRP3 Inflammasome Activation Pathway and this compound's Point of Inhibition.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Selectivity & Potency Assays cluster_results Data Analysis cells Immune Cells (e.g., THP-1) priming Priming (LPS) cells->priming inhibitor Inhibitor Addition (this compound) priming->inhibitor activation NLRP3 Activation (Nigericin/ATP/MSU) inhibitor->activation elisa IL-1β ELISA (Potency - IC50) activation->elisa asc_speck ASC Speck Assay (Mechanism) activation->asc_speck caspase_blot Caspase-1 Western Blot (Mechanism) activation->caspase_blot selectivity Selectivity Assays (AIM2, NLRC4, etc.) activation->selectivity analysis Comparative Analysis (this compound vs. Alternatives) elisa->analysis asc_speck->analysis caspase_blot->analysis selectivity->analysis

Caption: Experimental Workflow for Validating NLRP3 Inhibitor Selectivity.

References

A Comparative Analysis of BAL-0028 and Other Leading NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory processes in conditions such as gout, cardiovascular diseases, and neurodegenerative disorders. This has spurred the development of numerous small molecule inhibitors targeting the NLRP3 inflammasome. This guide provides a comparative overview of BAL-0028, a novel NLRP3 inhibitor, against other well-characterized inhibitors including MCC950, Dapansutrile, and Inzomelid. The comparison is based on available quantitative data, mechanism of action, and selectivity, with detailed experimental protocols for key assays to support researchers in their evaluation of these and other potential NLRP3 inhibitors.

Quantitative Comparison of NLRP3 Inflammasome Inhibitors

The following table summarizes the in vitro potency of this compound and its comparators. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell types, assay conditions, and stimulation methods.

InhibitorTargetIC50 Value (IL-1β Release)Cell TypeAssay ConditionsReference(s)
This compound NLRP3~25 nMNot SpecifiedNot Specified[1]
57.5 nMTHP-1 cellsLPS + Nigericin[2][3]
14.7 nM129S6-human promoter NLRP3 iBMDMLPS + Nigericin[4]
MCC950 NLRP314.3 nMTHP-1 cellsLPS + Nigericin[2][3]
~7.5 nMBone Marrow-Derived Macrophages (BMDMs)Various[5]
~8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)Various[6]
Dapansutrile (OLT1177) NLRP3~1 nMJ774 MacrophagesNot Specified[7]
Reduces IL-1β by 60% and IL-18 by 70% at nanomolar concentrationsHuman blood-derived macrophagesLPS stimulation[8]
Inzomelid (Emlenoflast) NLRP3< 100 nMNot SpecifiedNot SpecifiedNot Specified
< 0.5 µMTHP-1 cellsLPS[7]

Mechanism of Action

InhibitorMechanism of Action
This compound Binds to the NACHT domain of NLRP3 at a site distinct from MCC950, inhibiting inflammasome assembly and activation.[1][3]
MCC950 Directly binds to the Walker B motif within the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent oligomerization.[5]
Dapansutrile (OLT1177) Inhibits the ATPase activity of NLRP3 and prevents the interaction between NLRP3 and ASC, thereby blocking inflammasome assembly.[9]
Inzomelid (Emlenoflast) A potent and selective inhibitor of the NLRP3 inflammasome. As a derivative of the MCC950 scaffold, it is presumed to share a similar mechanism of action.

Signaling Pathway and Experimental Workflow

To better understand the processes involved in NLRP3 inflammasome inhibition and its measurement, the following diagrams have been generated.

NLRP3_Signaling_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects cluster_3 Points of Inhibition PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b Upregulation NLRP3_gene NLRP3 Gene Expression NFkB->NLRP3_gene IL1b IL-1β (active) pro_IL1b->IL1b NLRP3_protein NLRP3 Protein (inactive) NLRP3_gene->NLRP3_protein NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Stimuli Activation Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Activation Casp1->IL1b Cleavage IL18 IL-18 (active) Casp1->IL18 Cleavage GSDMD Gasdermin D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis BAL0028 This compound BAL0028->NLRP3_active Inhibits MCC950 MCC950 MCC950->NLRP3_active Inhibits Dapansutrile Dapansutrile Dapansutrile->Inflammasome Inhibits Assembly

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental_Workflow cluster_assays 5. Downstream Assays start Start cell_culture 1. Cell Culture (e.g., THP-1, BMDM) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS) cell_culture->priming inhibitor 3. Inhibitor Treatment (e.g., this compound) priming->inhibitor activation 4. Activation (Signal 2) (e.g., Nigericin, ATP) inhibitor->activation elisa IL-1β / IL-18 ELISA activation->elisa caspase1 Caspase-1 Activity Assay activation->caspase1 asc_speck ASC Speck Visualization activation->asc_speck ldh LDH Assay (Pyroptosis) activation->ldh analysis 6. Data Analysis (IC50 Determination) elisa->analysis caspase1->analysis asc_speck->analysis ldh->analysis end End analysis->end

Caption: General experimental workflow for in vitro NLRP3 inhibitor testing.

Experimental Protocols

Standardized protocols are crucial for the accurate comparison of inhibitor efficacy. Below are detailed methodologies for key in vitro assays used to characterize NLRP3 inhibitors.

Protocol 1: Inhibition of IL-1β Secretion in Differentiated THP-1 Cells

This protocol describes how to measure the inhibitory effect of a test compound on IL-1β secretion from PMA-differentiated THP-1 cells stimulated with LPS and Nigericin.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Test inhibitor (e.g., this compound)

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Priming:

    • After differentiation, carefully remove the medium and replace it with fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitor in serum-free RPMI-1640 medium.

    • After LPS priming, remove the medium and add the different concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • NLRP3 Activation:

    • Add Nigericin to a final concentration of 5-10 µM to all wells except for the negative control.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for IL-1β measurement.

  • IL-1β Measurement:

    • Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Caspase-1 Activity Assay

This assay measures the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.

Materials:

  • Cell lysates from treated cells (as in Protocol 1)

  • Caspase-1 fluorometric or colorimetric assay kit (containing a specific caspase-1 substrate, e.g., YVAD-AFC or WEHD-pNA)

  • 96-well black or clear flat-bottom plate

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Lysis:

    • After inhibitor treatment and NLRP3 activation, lyse the cells using the lysis buffer provided in the assay kit.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to pellet cell debris.

  • Assay Reaction:

    • Transfer the supernatant (cell lysate) to a new 96-well plate.

    • Add the 2X reaction buffer containing DTT to each well.

    • Add the caspase-1 substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a plate reader.

  • Data Analysis:

    • Express the results as a fold increase in caspase-1 activity compared to the untreated control.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 3: ASC Speck Visualization by Immunofluorescence

This assay visualizes the formation of ASC specks, a hallmark of inflammasome assembly.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Culture and treat the cells with LPS, inhibitor, and NLRP3 activator as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-ASC antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of cells with ASC specks (large, distinct fluorescent aggregates) and the total number of cells (DAPI-stained nuclei).

    • Calculate the percentage of cells with ASC specks for each treatment condition.

    • Determine the inhibitory effect of the compound on ASC speck formation.

Conclusion

The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with several promising candidates in various stages of development. This compound represents a novel class of NLRP3 inhibitors with a distinct binding site and potent activity against human and primate NLRP3. MCC950 remains a benchmark compound due to its high potency and well-defined mechanism of action. Dapansutrile is a clinically evaluated inhibitor with a demonstrated safety profile in humans. The choice of inhibitor for a particular study will depend on the specific experimental needs, including the desired potency, selectivity, and the model system being used. The provided protocols offer a standardized framework for the in vitro evaluation and comparison of these and other emerging NLRP3 inflammasome inhibitors.

References

A Head-to-Head Comparison of BAL-0028 and Other NLRP3 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of NLRP3 inflammasome inhibitors is rapidly evolving. This guide provides an objective, data-driven comparison of BAL-0028 with other key NLRP3 antagonists, supported by experimental data and detailed methodologies to aid in the evaluation and selection of these critical research tools.

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a crucial component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1][2] This guide focuses on a head-to-head comparison of this compound, a novel NLRP3 inhibitor, with other prominent antagonists, including the well-characterized MCC950, providing a comprehensive overview of their mechanisms of action, potency, and species specificity.

Mechanism of Action: A Divergence in Approach

This compound presents a distinct mechanism of action compared to the widely studied NLRP3 inhibitor, MCC950. While both molecules target the central NACHT domain of the NLRP3 protein, their binding sites and effects on NLRP3's enzymatic activity differ significantly.

This compound binds to the NACHT domain at a site separate from the MCC950-binding pocket.[3] A key differentiator is that this compound does not inhibit the ATPase activity of NLRP3.[3] Instead, it is proposed to prevent NLRP3 oligomerization, a critical step in inflammasome assembly.

In contrast, MCC950 directly binds to the ATP-binding motif within the NACHT domain, inhibiting its ATPase activity.[4] This locks NLRP3 in an inactive conformation, thereby preventing its activation and the subsequent assembly of the inflammasome complex.[4] Other inhibitors, such as CY-09, also target the ATP-binding site of the NACHT domain to suppress NLRP3 activation.[4]

In Vitro Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the in vitro potency of this compound and other NLRP3 antagonists in various human cell lines, providing a quantitative basis for comparison. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as cell types and activation stimuli.[5][6]

Table 1: IC50 Values for NLRP3 Inhibition in Human THP-1 Macrophage-like Cells

InhibitorStimulusIC50 (nM)Reference(s)
This compoundLPS + Nigericin57.5[3]
This compound-25[7][8][9][10]
MCC950LPS + Nigericin14.3[3]
MCC950LPS + Nigericin200[11]
ZYIL1 (usnoflast)LPS11[12]

Table 2: IC50 Values for NLRP3 Inhibition in Other Human Cell Types

InhibitorCell TypeStimulusIC50 (nM)Reference(s)
MCC950Human Monocyte-Derived Macrophages (HMDMs)ATP8.1[13][14]
ZYIL1 (usnoflast)Human Peripheral Blood Mononuclear Cells (PBMCs)-4.5[12]

Species Specificity: A Critical Consideration for Preclinical Studies

A significant characteristic of this compound is its pronounced species specificity. It is a potent inhibitor of human and primate NLRP3 but exhibits poor activity against NLRP3 from other mammalian species, including mouse, rat, dog, and rabbit.[3][15] In mouse macrophage cell lines, the IC50 of this compound for IL-1β release is greater than 6 µM, a more than 100-fold increase compared to its potency in human cells.[3][15] This highlights the importance of using humanized mouse models or human cells for in vivo and in vitro studies of this compound and its derivatives.[3]

In contrast, MCC950 demonstrates high potency against both human and mouse NLRP3, with an IC50 of approximately 7.5 nM in bone marrow-derived macrophages (BMDMs) and 8.1 nM in human monocyte-derived macrophages (HMDMs).[13][14] This broader species activity has made MCC950 a widely used tool for preclinical research in various animal models.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process, often referred to as "priming" and "activation".[1][2]

NLRP3_Signaling_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive Upregulation Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Upregulation Pro_IL18 Pro-IL-18 Transcription->Pro_IL18 Upregulation Stimuli ATP, Nigericin, Crystals, etc. K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_inactive NLRP3_active NLRP3 (active) Oligomerization NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Casp1->Pro_IL1b cleavage Casp1->Pro_IL18 cleavage GSDMD Gasdermin D Casp1->GSDMD cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Secretion Cytokine Secretion IL1b->Secretion IL18 Mature IL-18 Pro_IL18->IL18 IL18->Secretion GSDMD_N GSDMD-N GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Death) GSDMD_N->Pyroptosis Pyroptosis->Secretion

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

To facilitate the direct comparison and evaluation of NLRP3 inhibitors, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro IL-1β Release Assay

This assay is a fundamental method for quantifying the inhibitory activity of compounds on the NLRP3 inflammasome in a cellular context.[5][6][16]

IL1B_Release_Workflow Experimental Workflow: In Vitro IL-1β Release Assay start Start cell_culture 1. Cell Culture (e.g., THP-1 monocytes) start->cell_culture differentiation 2. Differentiation (optional) (e.g., with PMA for THP-1 cells) cell_culture->differentiation priming 3. Priming (Signal 1) (e.g., with LPS) differentiation->priming inhibitor 4. Inhibitor Treatment (Varying concentrations of antagonist) priming->inhibitor activation 5. Activation (Signal 2) (e.g., with Nigericin or ATP) inhibitor->activation supernatant 6. Supernatant Collection activation->supernatant elisa 7. IL-1β Quantification (ELISA) supernatant->elisa analysis 8. Data Analysis (IC50 determination) elisa->analysis end End analysis->end

Caption: Workflow for the in vitro IL-1β release assay.

Detailed Protocol:

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates and treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.[16]

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[17]

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the NLRP3 antagonist (e.g., this compound) or vehicle control for 30-60 minutes.[6]

  • Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for a defined period (e.g., 1-2 hours).[17]

  • Supernatant Collection:

    • Centrifuge the plate and carefully collect the cell culture supernatants.[6]

  • IL-1β Quantification:

    • Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[5]

ASC Speck Formation Assay

This assay visualizes and quantifies the formation of the ASC speck, a hallmark of inflammasome assembly, providing a readout of upstream inflammasome activation.[18][19][20][21]

ASC_Speck_Workflow Experimental Workflow: ASC Speck Formation Assay start Start cell_culture 1. Cell Culture (e.g., THP-1 cells stably expressing ASC-GFP) start->cell_culture priming 2. Priming (Signal 1) (e.g., with LPS) cell_culture->priming inhibitor 3. Inhibitor Treatment priming->inhibitor activation 4. Activation (Signal 2) (e.g., with Nigericin) inhibitor->activation fixation 5. Cell Fixation activation->fixation staining 6. Staining (optional) (e.g., DAPI for nuclei) fixation->staining imaging 7. Fluorescence Microscopy staining->imaging quantification 8. Image Analysis (% of cells with ASC specks) imaging->quantification end End quantification->end

Caption: Workflow for the ASC speck formation assay.

Detailed Protocol:

  • Cell Culture:

    • Use a cell line stably expressing a fluorescently tagged ASC protein (e.g., THP-1-ASC-GFP).[17] Seed cells on glass coverslips or in imaging-compatible plates.

  • Priming and Inhibition:

    • Prime the cells with LPS and then treat with the NLRP3 inhibitor as described in the IL-1β release assay protocol.[17]

  • Activation:

    • Activate the NLRP3 inflammasome with an appropriate stimulus (e.g., Nigericin).[17]

  • Fixation and Staining:

    • Fix the cells with paraformaldehyde.[18]

    • If desired, stain with a nuclear counterstain like DAPI to facilitate cell counting.[17]

  • Imaging:

    • Acquire images using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cells.[17][18]

  • Quantification:

    • Quantify the percentage of cells containing ASC specks in different treatment groups using image analysis software.[18]

In Vivo Model of NLRP3-Mediated Peritonitis

This model assesses the efficacy of an NLRP3 inhibitor in a living organism by inducing a sterile inflammatory response in the peritoneal cavity.[22][23][24][25][26]

Detailed Protocol:

  • Animal Model:

    • Use an appropriate mouse strain (e.g., C57BL/6 for MCC950, or humanized NLRP3 mice for this compound).

  • Inhibitor Administration:

    • Administer the NLRP3 inhibitor or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Induction of Peritonitis:

    • After a suitable pre-treatment time, induce peritonitis by intraperitoneal injection of an NLRP3 activator such as lipopolysaccharide (LPS) followed by ATP, or monosodium urate (MSU) crystals.[3][25]

  • Assessment of Inflammation:

    • At a defined time point (e.g., 6 hours) after the inflammatory challenge, euthanize the mice and perform a peritoneal lavage with sterile PBS.[22]

    • Collect the peritoneal fluid and count the number of recruited immune cells, particularly neutrophils, using flow cytometry or a hemocytometer.

    • Measure the levels of IL-1β and other cytokines in the peritoneal lavage fluid by ELISA.[22]

  • Data Analysis:

    • Compare the inflammatory readouts (cell counts and cytokine levels) in the inhibitor-treated group to the vehicle-treated control group to determine the in vivo efficacy of the compound.

Conclusion

This compound represents a novel class of NLRP3 inhibitors with a distinct mechanism of action and a high degree of species specificity for human and primate NLRP3. Its potent inhibition of the human NLRP3 inflammasome in the nanomolar range makes it a valuable tool for studying NLRP3-driven inflammation in human-relevant systems. The direct comparison with the well-established inhibitor MCC950 highlights the diversity of pharmacological approaches to targeting NLRP3. For researchers, the choice of an appropriate NLRP3 antagonist will depend on the specific research question and the experimental models employed, with careful consideration of species specificity being paramount for the translatability of findings. This guide provides the necessary data and methodologies to make informed decisions in the selection and application of these powerful research compounds.

References

BAL-0028 Demonstrates Superior Efficacy in MCC950-Resistant NLRP3 Inflammasome Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison reveals BAL-0028, a novel NLRP3 inflammasome inhibitor, overcomes resistance observed with the tool compound MCC950 in specific disease-relevant mutant models. This guide provides a comprehensive analysis of the comparative efficacy, underlying mechanisms, and experimental data supporting this compound as a promising therapeutic candidate for NLRP3-driven autoinflammatory diseases.

Researchers and drug development professionals investigating inflammatory diseases now have a new perspective on targeting the NLRP3 inflammasome. While MCC950 has been a cornerstone for NLRP3 research, its efficacy is limited in the context of certain gain-of-function mutations that confer resistance. Emerging data, summarized in this guide, positions this compound as a potent alternative capable of inhibiting these MCC950-resistant NLRP3 variants.

Comparative Efficacy of this compound and MCC950

This compound, a novel indazole-class compound, demonstrates a distinct mechanism of action compared to MCC950. While both compounds target the central NACHT domain of the NLRP3 protein, this compound binds to a different site and, unlike MCC950, does not inhibit the ATPase activity of NLRP3.[1][2] This alternative binding modality appears to be key to its efficacy in MCC950-resistant contexts.

Experimental data from various human cell lines and patient-derived cells consistently show that this compound effectively inhibits IL-1β release, a key downstream effector of NLRP3 inflammasome activation.[3][4] Notably, in models expressing hyperactive NLRP3 mutations associated with Cryopyrin-Associated Periodic Syndromes (CAPS), this compound shows significantly greater potency than MCC950.[5][6]

Table 1: Comparative IC50 Values of this compound and MCC950 in Human Cell Lines
Cell LineActivatorThis compound IC50 (nM)MCC950 IC50 (nM)Reference
THP-1 (PMA-differentiated)Nigericin57.514.3[7]
THP-1 (PMA-differentiated)ATP~100~20[3]
THP-1 (PMA-differentiated)MSU~200~50[3]
Primary Human MonocytesNigericin~100~20[3]
iPSC-derived Microglia (iCell)Nigericinequipotentequipotent[3]
Human Monocyte-Derived Macrophages (HMDM)Nigericinnanomolar rangenanomolar range[3]
iPSC-derived Macrophages (iMacs)Nigericinnanomolar rangenanomolar range[3]
Human Whole BloodNigericinpotency decreasedpotency decreased[3]
Table 2: Efficacy of this compound and MCC950 in NLRP3 Autoinflammatory Disease (AID) Mutant Models
NLRP3-AID MutationCell ModelOutcome MeasureThis compound EfficacyMCC950 EfficacyReference
T348MPatient PBMCsIL-1β releaseMore effective inhibitorLess effective[8]
A352VPatient PBMCsIL-1β releaseMore effective inhibitorLess effective[8]
A439VPatient PBMCsIL-1β releaseMore effective inhibitorLess effective[8]
Y570CPatient PBMCsIL-1β releaseMore effective inhibitorLess effective[8]
D303H, A352V, L353P, K565E, E567G, K568N, G569R, Y570CU937 cellsCell deathMore effective inhibitorLess effective[8]

Signaling Pathways and Experimental Workflow

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal, leading to the production of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death called pyroptosis.[1]

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_downstream Downstream Effects Signal 1 (Priming) Signal 1 (Priming) NLRP3 NLRP3 Signal 1 (Priming)->NLRP3 Upregulation Signal 2 (Activation) Signal 2 (Activation) Signal 2 (Activation)->NLRP3 Conformational Change ASC ASC NLRP3->ASC Recruitment Inflammasome Complex Inflammasome Complex Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Inflammasome Complex->Caspase-1 Activation IL-1β IL-1β Caspase-1->IL-1β Cleavage IL-18 IL-18 Caspase-1->IL-18 Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis via Gasdermin D cleavage Pro-IL-1β Pro-IL-1β Pro-IL-18 Pro-IL-18 Gasdermin D Gasdermin D MCC950 MCC950 MCC950->NLRP3 Inhibition (ATPase site) This compound This compound This compound->NLRP3 Inhibition (distinct site)

Caption: NLRP3 inflammasome signaling pathway and points of inhibition.

The experimental workflow to assess the efficacy of NLRP3 inhibitors typically involves priming cells, pre-incubating with the inhibitor, activating the inflammasome, and then measuring the downstream readouts.

Experimental_Workflow cluster_readouts Downstream Readouts Cell Culture Cell Culture Priming (LPS) Priming (LPS) Cell Culture->Priming (LPS) Inhibitor Incubation Inhibitor Incubation Priming (LPS)->Inhibitor Incubation Activation (e.g., Nigericin) Activation (e.g., Nigericin) Inhibitor Incubation->Activation (e.g., Nigericin) Sample Collection Sample Collection Activation (e.g., Nigericin)->Sample Collection IL-1β ELISA IL-1β ELISA Sample Collection->IL-1β ELISA ASC Speck Microscopy ASC Speck Microscopy Sample Collection->ASC Speck Microscopy Cell Viability Assay Cell Viability Assay Sample Collection->Cell Viability Assay

Caption: General experimental workflow for assessing NLRP3 inflammasome inhibition.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of NLRP3 inflammasome activation in human monocytic THP-1 cells and its inhibition by test compounds.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound and MCC950

  • ELISA kit for human IL-1β

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.[9]

  • Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[1][9]

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or MCC950 for 1 hour. Include a vehicle control (e.g., DMSO).[9]

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.[1][9]

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis.

  • Data Analysis: Quantify the levels of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

ASC Speck Formation Assay by Fluorescence Microscopy

This assay visually assesses the formation of the ASC speck, a hallmark of inflammasome assembly.

Materials:

  • Differentiated THP-1 cells or other suitable cell lines

  • Reagents for inflammasome activation as described above

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking buffer

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Follow steps 1-4 of the In Vitro NLRP3 Inflammasome Activation and Inhibition Assay using cells seeded on coverslips or in imaging plates.

  • Fixation: Fix the cells with fixation buffer for 30 minutes at 37°C.[10]

  • Permeabilization and Blocking: Gently wash the cells and then permeabilize and block non-specific binding with a suitable buffer.

  • Antibody Staining: Incubate the cells with a primary antibody against ASC overnight at 4°C.[10]

  • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[10]

  • Mount the coverslips with a mounting medium containing DAPI.

  • Microscopy and Quantification: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells containing ASC specks in each treatment group. A significant decrease in the percentage of speck-positive cells in the inhibitor-treated groups compared to the vehicle control indicates inhibition of ASC oligomerization.[10][11]

Conclusion

The available data strongly suggest that this compound is a potent and specific inhibitor of the human NLRP3 inflammasome with a distinct advantage over MCC950 in models harboring certain disease-associated mutations. Its novel mechanism of action provides a promising avenue for the treatment of autoinflammatory diseases where MCC950 and its derivatives may be ineffective. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

Benchmarking BAL-0028: A Comparative Guide to Current NLRP3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. The pursuit of small molecule inhibitors of NLRP3 has therefore become a highly competitive area of drug discovery. This guide provides a detailed comparison of a novel NLRP3 inhibitor, BAL-0028, with the well-characterized tool compound MCC950 and other NLRP3 inhibitors currently in clinical development.

Introduction to this compound

This compound is a potent and selective inhibitor of the human NLRP3 inflammasome.[1] Discovered through a DNA-encoded library screen, this indazole-class compound exhibits a distinct mechanism of action, binding to the NACHT domain of NLRP3 at a site different from that of the widely used inhibitor MCC950.[1] A derivative of this compound, BAL-0598, has demonstrated in vivo efficacy in a mouse model of peritonitis.[1] Notably, this compound has shown superior potency against certain hyperactive NLRP3 mutants associated with cryopyrin-associated periodic syndromes (CAPS), suggesting a potential advantage in treating these genetic autoinflammatory diseases.[1]

Quantitative Comparison of NLRP3 Inhibitors

The following tables summarize the in vitro and ex vivo potency of this compound against a panel of current NLRP3 inhibitors. The data is primarily focused on the inhibition of IL-1β release, a key downstream effector of NLRP3 activation.

Table 1: In Vitro and Ex Vivo Potency of NLRP3 Inhibitors (IC50)

CompoundAssay SystemStimulusIC50 (nM)Reference
This compound PMA-differentiated THP-1 cellsNigericin57.5[1][2]
PMA-differentiated THP-1 cellsATP~50-100[2]
PMA-differentiated THP-1 cellsMSU~50-100[2]
MCC950 PMA-differentiated THP-1 cellsNigericin4 - 14.3[1][2][3]
Bone Marrow-Derived Macrophages (BMDMs)-7.5[4]
Dapansutrile (OLT1177) J774 Macrophages-1[4]
DFV890 (IFM-2427) Human PBMCs, Monocytes, MacrophagesLPS1.0 - 2.9 (free)[5]
Ex vivo whole bloodLPS61 ng/mL[6][7]
NT-0796 Human Blood-6.8[8]
Peripheral IL-1β Inhibition-56[9]
Central IL-1β Inhibition-91[9]
HT-6184 NF-κB Reporter Gene Assay-10.2[10]
RRx-001 Bone Marrow-Derived Macrophages (BMDMs)-100 - 300[11]

Table 2: In Vivo Efficacy of NLRP3 Inhibitors

CompoundAnimal ModelKey FindingsReference
BAL-0598 (this compound derivative) Humanized NLRP3 Mouse (Peritonitis Model)Inhibition of NLRP3 activation[1]
Dapansutrile (OLT1177) Murine Models of Acute ArthritisReduced joint inflammation[12]
NT-0249 Mouse Model of CAPSDose-dependent reduction of inflammatory biomarkers[13]
RRx-001 Not specifiedDose-dependently blocks IL-1β secretion[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general workflow for evaluating NLRP3 inhibitors.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NF_kB NF-κB TLR->NF_kB activates pro_IL1B_NLRP3 pro-IL-1β & NLRP3 Transcription NF_kB->pro_IL1B_NLRP3 induces Signal1 Signal 1 (Priming) Signal1->TLR Signal2 Signal 2 (Activation) (e.g., K+ efflux, ROS) NLRP3 NLRP3 Signal2->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits ASC->Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates pro_IL1B pro-IL-1β Casp1->pro_IL1B cleaves pro_GSDMD pro-Gasdermin D Casp1->pro_GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation GSDMD Gasdermin D (N-terminal) pro_GSDMD->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis BAL_0028 This compound BAL_0028->NLRP3 inhibits (distinct site) MCC950 MCC950 MCC950->NLRP3 inhibits

Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.

Experimental_Workflow General Workflow for Evaluating NLRP3 Inhibitors start Start cell_culture 1. Cell Culture (e.g., THP-1 monocytes) start->cell_culture differentiation 2. Differentiation (optional) (e.g., with PMA for THP-1) cell_culture->differentiation priming 3. Priming (Signal 1) (e.g., LPS) differentiation->priming inhibitor 4. Inhibitor Treatment (this compound or comparator) priming->inhibitor activation 5. Activation (Signal 2) (e.g., Nigericin, ATP) inhibitor->activation incubation 6. Incubation activation->incubation collection 7. Supernatant Collection incubation->collection analysis 8. Analysis (e.g., IL-1β ELISA, LDH assay) collection->analysis end End analysis->end

Caption: In Vitro Evaluation Workflow for NLRP3 Inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells

This protocol describes a common method to assess the potency of NLRP3 inhibitors in a human monocytic cell line.

1. Cell Culture and Differentiation:

  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • To differentiate THP-1 monocytes into a macrophage-like phenotype, seed cells in 96-well plates at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

2. Priming (Signal 1):

  • After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.
  • Prime the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

  • Prepare serial dilutions of this compound and comparator compounds (e.g., MCC950) in the appropriate vehicle (e.g., DMSO).
  • Pre-incubate the primed cells with the inhibitors or vehicle control for 30-60 minutes.

4. Activation (Signal 2):

  • Induce NLRP3 inflammasome activation by adding a stimulus such as Nigericin (5-10 µM) or ATP (1-5 mM).
  • Incubate for 1-2 hours for Nigericin or 30-60 minutes for ATP.

5. Sample Collection and Analysis:

  • Centrifuge the plates to pellet the cells.
  • Carefully collect the cell culture supernatants.
  • Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
  • Optionally, assess cell death (pyroptosis) by measuring lactate (B86563) dehydrogenase (LDH) release from the supernatants using a cytotoxicity assay kit.

6. Data Analysis:

  • Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo LPS-Induced Peritonitis Model

This acute in vivo model is used to evaluate the efficacy of NLRP3 inhibitors in a setting of systemic inflammation.

1. Animals:

  • Use 8-12 week old C57BL/6 mice or humanized NLRP3 mice.

2. Priming:

  • Administer an intraperitoneal (i.p.) injection of LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.

3. Inhibitor Administration:

  • After a priming period of approximately 90 minutes, administer BAL-0598 (the in vivo active derivative of this compound) or the comparator NLRP3 inhibitor via the desired route (e.g., oral gavage or i.p. injection). A vehicle control group should be included.

4. Activation:

  • Approximately 30 minutes after inhibitor administration, induce NLRP3 activation with an i.p. injection of ATP (e.g., 15 mM).

5. Sample Collection:

  • After 30 minutes of activation, euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing sterile PBS into the peritoneal cavity.
  • Collect blood samples via cardiac puncture for serum analysis.

6. Analysis:

  • Centrifuge the peritoneal lavage fluid to separate the cells from the supernatant.
  • Measure the levels of IL-1β in the peritoneal lavage fluid and serum using an ELISA kit.
  • Analyze the cellular infiltrate in the peritoneal cavity, particularly neutrophils, by flow cytometry.

7. Data Analysis:

  • Compare the levels of inflammatory markers and immune cell infiltration between the inhibitor-treated groups and the vehicle control group to determine the in vivo efficacy of the compound.

Conclusion

This compound represents a promising new entrant in the field of NLRP3 inflammasome inhibitors with a distinct mechanism of action and potent activity, particularly against certain disease-associated NLRP3 mutants. The data presented in this guide provide a framework for objectively comparing this compound to other leading NLRP3 inhibitors. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this novel compound. As more clinical data for the various NLRP3 inhibitors in development becomes available, a clearer picture of their relative strengths and weaknesses will emerge, ultimately guiding the development of new and effective treatments for a host of inflammatory diseases.

References

Safety Operating Guide

Navigating the Disposal of BAL-0028: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential guidance on the proper disposal of the novel NLRP3 inhibitor, BAL-0028, this document outlines key safety and logistical procedures for researchers and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes general principles of chemical waste management and best practices for laboratory safety.

As a potent and selective inhibitor of the NLRP3 inflammasome, this compound is a valuable tool in inflammation and neuroscience research.[1] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. While a dedicated SDS with explicit disposal instructions for this compound is not publicly available, this guide provides a framework based on the handling of structurally related compounds and general laboratory waste protocols.

Understanding this compound: Key Characteristics

A summary of the pertinent quantitative data for this compound is presented below, offering a quick reference for researchers.

PropertyValueSource
Molecular Weight403.46 g/mol ProbeChem
FormulaC24H22FN3O2ProbeChem
AppearanceSolidProbeChem
IC50 for NLRP3 activation25 nMSelleck Chemicals
Binding Affinity (Kd) to NACHT domain104-123 nMSelleck Chemicals
Solubility in DMSO10 mMProbeChem

Recommended Disposal Procedures for this compound

The following procedures are based on best practices for chemical waste disposal and information from the Safety Data Sheet for Indazole, a compound with a related core structure.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Collection

  • Solid Waste: Carefully sweep up any solid this compound and place it into a clearly labeled, sealed container suitable for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste and collected in a designated, sealed waste container.

  • Solutions: Solutions containing this compound should be collected in a sealed, leak-proof container that is properly labeled with the contents and concentration.

Step 3: Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazards. Store the sealed waste containers in a designated, well-ventilated area away from incompatible materials.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted through an approved waste disposal plant or a licensed waste disposal company.[2] Adhere to all local, state, and federal regulations regarding chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow for this compound

The following diagram illustrates a logical workflow for the proper disposal of this compound.

BAL0028_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Start ppe Wear Appropriate Personal Protective Equipment start->ppe Begin Disposal solid_waste Collect Solid This compound ppe->solid_waste contaminated_materials Collect Contaminated Materials ppe->contaminated_materials solutions Collect this compound Solutions ppe->solutions seal_container Seal in Labeled Chemical Waste Container solid_waste->seal_container contaminated_materials->seal_container solutions->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste end_point Dispose via Approved Waste Disposal Service store_waste->end_point

Caption: Logical workflow for the proper disposal of this compound.

Experimental Context: Disposal of Biohazardous Waste

For researchers utilizing this compound in biological experiments, such as cell-based assays, any resulting waste may be considered biohazardous. In such cases, institutional guidelines for the disposal of biological waste must be followed. This typically involves deactivating the biological material, often through autoclaving or chemical disinfection, before final disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guidance is intended to supplement, not replace, institutional safety protocols and regulatory requirements. Always prioritize safety and consult with your institution's EHS department for specific disposal procedures.

References

Personal protective equipment for handling BAL-0028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of BAL-0028. As your trusted partner in laboratory safety and chemical management, we aim to deliver value beyond the product itself by ensuring you have the critical information necessary for safe and effective research.

Immediate Safety and Handling Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on information for similar potent, small molecule inhibitors and should be strictly adhered to. This compound is intended for laboratory research use only and is not for human or veterinary use.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or dust particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Change gloves frequently and after handling the compound.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If handling large quantities or creating dust, a NIOSH-approved respirator may be necessary.Minimizes inhalation of the compound.

Operational Plans: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Handle in a designated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperatures for the solid powder are -20°C for up to 12 months and 4°C for up to 6 months.[1]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a general guideline for chemical waste:

  • Collect Waste: Place unused this compound and any contaminated disposables (e.g., pipette tips, gloves) into a designated, labeled hazardous waste container.

  • Labeling: Clearly label the waste container with the contents ("this compound waste") and the associated hazards.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1][3][4][5] It acts by binding to the NACHT domain of NLRP3, preventing its activation and the subsequent inflammatory cascade.[1][3][4][5][6]

Preparation of Stock Solutions:

  • DMSO: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM.[1] Note that moisture-absorbing DMSO can reduce solubility.[5]

  • Ethanol: Can be dissolved in ethanol.

In Vitro Assay for NLRP3 Inhibition: This protocol is a general guideline based on published research and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Plate appropriate cells (e.g., THP-1 monocytes, primary macrophages) in a suitable culture medium.

  • Priming (Signal 1): Stimulate the cells with a priming agent such as lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[3][7]

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a designated period.

  • Activation (Signal 2): Induce NLRP3 inflammasome activation with a stimulus such as nigericin, ATP, or MSU crystals.[8]

  • Endpoint Analysis: Collect the cell culture supernatant and/or cell lysates to measure the levels of secreted IL-1β and IL-18 using methods like ELISA or Western blot.[8][9]

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

NLRP3_Pathway NLRP3 Inflammasome Activation and Inhibition by this compound cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Pro_IL1b Pro-IL-1β Stimuli Activation Stimuli (e.g., Nigericin, ATP) Stimuli->NLRP3_inactive activates Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome oligomerizes with ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves BAL0028 This compound BAL0028->NLRP3_inactive binds to NACHT domain & prevents activation Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Secretion Secretion IL1b->Secretion IL18->Secretion

Caption: NLRP3 inflammasome pathway showing priming, activation, and inhibition by this compound.

This guide is intended to supplement, not replace, your institution's established safety protocols. Always consult with your EHS department for specific guidance on handling and disposing of chemical reagents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.